Tin(II) sulfide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
sulfanylidenestannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Sn.2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSGXFFJHQDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[SnH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis Methodologies for Tin Ii Sulfide
Controlled Synthesis of Bulk SnS Materials
Bridgman Technique for Single Crystal Growth
The Bridgman technique is a widely used method for growing bulk single crystals, including SnS. tandfonline.comresearchgate.netvnu.edu.vn This technique involves heating a polycrystalline sample in a container above its melting point and then slowly cooling it from one end where a seed crystal is located. youtube.com Single crystalline material progressively forms along the length of the container as the melt solidifies. youtube.com The principle relies on directional solidification by translating the melt from a hot zone to a cold zone in a furnace. youtube.com
In the Bridgman-Stockbarger technique, a modification of the Bridgman method, two separate temperature zones are used, allowing for easier temperature control. vnu.edu.vn While initial attempts might yield polycrystalline SnS, a significant reduction in growth velocity can lead to samples with a high amount of single crystalline material. researchgate.net Research has investigated the material synthesis and melt growth of SnS using this technique, detailing the structural and optical properties of the resulting crystals. researchgate.net Different growth rates impact the dynamic Bridgman growth of SnS crystals, and cracking due to structural phase transitions can occur. researchgate.net SnS single crystals grown by the Bridgman technique can exhibit high purity and crystallinity. 2dsemiconductors.com
Mechanical Alloying and Spark Plasma Sintering Approaches
Mechanical alloying (MA) followed by spark plasma sintering (SPS) is a method employed for synthesizing and consolidating materials, including tin sulfides. acs.orgnih.gov This approach involves mechanically alloying powders and then rapidly densifying them using spark plasma sintering. acs.orgimim.pl
While research specifically on SnS bulk materials synthesized solely by MA and SPS was not extensively detailed in the provided snippets, these techniques have been applied to related tin sulfide (B99878) compounds like Cu₂SnS₃ and SnS₂. acs.orgresearchgate.net For instance, Cu₂SnS₃ samples have been synthesized by mechanical alloying followed by spark plasma sintering to investigate their thermoelectric properties. acs.org Similarly, the synthesis process for mechanical alloying of SnS₂ has been investigated, where SnS₂ was formed from the reaction between SnS and S after SnS formation using Sn and S powders. researchgate.netproquest.com These studies highlight the use of MA and SPS in creating dense, nanostructured materials with controlled properties. acs.orgimim.pl The rapid densification during SPS can lead to refined and uniform microstructures. imim.pl
Thin Film Deposition Techniques for SnS
Thin films of SnS can be synthesized using various physical and chemical deposition techniques. tandfonline.comresearchgate.net Chemical methods are often favored for their simplicity, affordability, and suitability for large-area deposition.
Chemical Deposition Methods
Chemical Bath Deposition (CBD)
Chemical Bath Deposition (CBD) is a simple and cost-effective technique for depositing SnS thin films, particularly for large areas. aip.org This method involves immersing a substrate in a chemical bath containing precursors that react to form the SnS film on the substrate surface. jos.ac.cnmdpi.com
Various parameters in the CBD process influence the properties of the resulting SnS films, including the choice of precursors, complexing agents, bath temperature, and deposition time. jos.ac.cnmdpi.com For example, stannous chloride dihydrate can be used as the source of Sn²⁺ ions and thioacetamide (B46855) as the source of S²⁻ ions. jos.ac.cn Triethanolamine (B1662121) (TEA) can be employed as a complexing agent to control the release of Sn²⁺ ions and reduce precipitate formation speed. jos.ac.cn
Studies have explored the effect of deposition temperature, with films deposited at higher temperatures (e.g., 70 ℃) showing larger crystallite size and good quality single-phase SnS thin films compared to those deposited at ambient temperature. jos.ac.cn The presence of other tin sulfide phases like SnS₂ and Sn₂S₃ can occur depending on the deposition conditions, influencing the optical band gap. jos.ac.cn The concentration of complexing agents, such as trisodium (B8492382) citrate (B86180) (TSC), also affects the structural, morphological, and optical properties of the films, influencing crystallite size and band gap.
CBD-deposited SnS thin films typically exhibit a polycrystalline orthorhombic structure. mdpi.comresearchgate.net The optical band gap values reported for CBD-deposited SnS thin films vary, ranging from approximately 1.14 to 1.75 eV jos.ac.cn and 1.37 eV (direct) and 1.05 eV (indirect) researchgate.net, depending on the synthesis parameters. The films can exhibit p-type conduction. researchgate.net
Data on CBD parameters and resulting film properties are often detailed in research findings. For instance, one study used a bath containing tin chloride (SnCl₂·H₂O), ammonium (B1175870) citrate, and sodium thiosulfate (B1220275) to obtain orthorhombic SnS films. mdpi.com Another study used SnCl₂·2H₂O, C₂H₅NS (thioacetamide), and Na₃C₆H₅O₇ (trisodium citrate) at 80 ℃ for 4 hours.
Here is a table summarizing some reported CBD parameters and outcomes:
| Sn Precursor | S Precursor | Complexing Agent | Temperature | Deposition Time | Observed Phases | Band Gap (eV) | Ref. |
| SnCl₂·2H₂O | Thioacetamide | Triethanolamine (TEA) | Ambient, 70 ℃ | Not specified | SnS, SnS₂, Sn₂S₃ | 1.14 - 1.75 | jos.ac.cn |
| SnCl₂·H₂O | Sodium thiosulfate | Ammonium citrate | Room Temp | 3.5 h | Orthorhombic SnS, SnS₂ | 1.41 - 1.56 | mdpi.com |
| SnCl₂·2H₂O | C₂H₅NS | Trisodium citrate (TSC) | 80 ℃ | 4 h | Orthorhombic SnS | 1.25 - 1.45 | |
| SnCl₂·2H₂O | Thioacetamide | Ammonia (B1221849) (NH₃) | Room Temp | 3 h, 1 h, 24 h | Polycrystalline orthorhombic SnS | 1.05 - 2.01 | researchgate.net |
Chemical Vapor Deposition (CVD) and its Variants
Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films by the vapor phase decomposition of chemical precursors on a heated substrate. rsc.org Variants of CVD are used for SnS thin film deposition. acs.orgtandfonline.com
Aerosol-assisted chemical vapor deposition (AACVD), a variant of CVD, is a low-cost and simple technique that can be conducted under ambient pressure. acs.orgnih.gov This method has been used to prepare polycrystalline orthorhombic SnS thin films using a single-source precursor like dibutyl-bis(diethyldithiocarbamato)tin(IV). acs.orgnih.gov The processing parameters in AACVD, such as deposition temperature, solution concentration, and flow rate, significantly influence the composition, microstructure, and electrical transport properties of the SnS films. acs.orgnih.gov For example, increasing the deposition temperature can increase the room temperature electrical conductivity. acs.orgnih.gov The crystallographic orientation can also be affected by the deposition temperature. acs.org
Other CVD-related approaches mentioned include low-pressure chemical vapor deposition (LPCVD) nih.gov and organic chemical vapor sulfurization, which involves sulfurizing a metallic tin layer using a sulfur source like di-tert-butyl-disulfide vapor. cambridge.org Plasma-enhanced CVD (PECVD) is another variant that utilizes plasma to influence precursor decomposition and film growth kinetics. rsc.org
Various synthesis methods for SnS thin films, including CVD and its variants, have been explored to address challenges such as particle uniformity, time efficiency, and environmental impact. tandfonline.com
Low Pressure Chemical Vapor Deposition (LPCVD)
Low Pressure Chemical Vapor Deposition (LPCVD) involves carrying out the CVD process at reduced pressures. This can influence the reaction kinetics and mass transport of precursors, potentially leading to improved film uniformity and conformality. LPCVD has been explored for the deposition of SnS thin films. For instance, alkyltin chalcogenolate precursors such as [SnBun2(SBun)2] and [SnBun3(SBun)] have been utilized in LP-MOCVD (Metal-Organic Chemical Vapor Deposition) for depositing phase-pure SnS films within a temperature range of 375 to 530 °C. mdpi.com Another study prepared SnS thin films by LPCVD and reported a maximum power factor of 0.049 μW cm–1·K–2 at 450 K, although thermal conductivity and zT were not measured in this work. nih.gov
Aerosol Assisted Chemical Vapor Deposition (AACVD)
Aerosol Assisted Chemical Vapor Deposition (AACVD) is a variant of CVD where the precursors are delivered to the reaction zone in the form of an aerosol. This technique is advantageous for using precursors with lower volatility. matcharappjournal.com AACVD has been successfully employed for the deposition of SnS thin films using various precursors, including diorganotin dithiocarbamate (B8719985) complexes and tin(II) thioamidates. mdpi.commdpi.comacs.org
Ramasamy et al. developed a series of symmetric and unsymmetric diorganotin dithiocarbamate complexes, such as Sn(C4H9)2(S2CN(C2H5)2)2, Sn(C4H9)2(S2CN(CH3)(C4H9))2, and Sn(C4H9)2(S2CN(C4H9)2)2, dissolved in toluene (B28343) for the AACVD of SnS thin films on glass substrates at temperatures between 400 °C and 530 °C. mdpi.com Phase-pure orthorhombic SnS films were formed at 545 °C using these precursors. mdpi.com
Another study utilized dibutyl-bis(diethyldithiocarbamato)tin(IV) [Sn(C4H9)2(S2CN(C2H5)2)2] as a single-source precursor for the AACVD of polycrystalline orthorhombic SnS thin films. figshare.comacs.orgnih.gov The electrical conductivity of these films increased with deposition temperature, from 0.003 to 0.19 S·cm–1 as the temperature rose from 375 to 445 °C. figshare.comacs.orgnih.gov The maximum power factor reached approximately 0.22 μW·cm–1·K–2 at 570 K. figshare.comacs.orgnih.gov Thermal conductivity measurements showed a relatively low value of around 0.41 W·m–1·K–1 at 550 K for films deposited at 445 °C, resulting in a zT value of approximately 0.026. figshare.comacs.orgnih.gov
AACVD has also been explored using a single source precursor [Sn(SCH2CH2S)2] for deposition on glass substrates at temperatures ranging from 400 to 550 °C. rsc.org In the presence of H2S, this precursor could produce different tin sulfide phases depending on the temperature, with SnS forming at 500 °C. rsc.org
AACVD allows for the use of precursors with lower volatility compared to traditional CVD, expanding the range of molecules suitable for thin film deposition. matcharappjournal.com
Organophosphorus Precursor-Based CVD
The use of organophosphorus compounds as precursors in CVD for synthesizing metal sulfides is an area of research. Triphenylphosphine sulfide (Ph3PS) has been investigated as a sulfur precursor for the deposition of SnS thin films using a CVD reactor at temperatures from 250 to 400 °C. researchgate.neturv.catresearchgate.net Pure SnS thin films with an orthorhombic structure and preferential orientation along the <111> direction were successfully obtained at 250 °C. urv.catresearchgate.net The deposition temperature influenced the crystal structure, surface morphology, chemical composition, and optical properties of the films. urv.catresearchgate.net The grown films exhibited a direct allowed transition and a relatively high absorption coefficient. urv.catresearchgate.net
Organic Chemical Vapor Sulfurization
Organic Chemical Vapor Sulfurization involves the sulfurization of a metallic precursor film using an organic sulfur source in the vapor phase. This method offers a single-step approach for synthesizing SnS films. cambridge.orggrafiati.com For example, photosensitive monophasic SnS films have been synthesized by organic chemical vapor sulfurization of vacuum-evaporated Sn thin films using di-tert-butyl disulfide (TBDS) vapor. cambridge.orggrafiati.comresearchgate.net S-radicals formed by the pyrolysis of TBDS react with the Sn film to produce SnS. cambridge.orggrafiati.com Sulfurization of 100 nm thick Sn films was conducted under 100 sccm flow of TBDS vapor preheated to 100°C at temperatures of 200°C, 300°C, and 400°C for 90 minutes. cambridge.orggrafiati.com X-ray diffraction studies confirmed the formation of single-phase highly crystalline orthorhombic SnS films at 200°C. cambridge.orggrafiati.com Raman spectroscopy also confirmed SnS formation. cambridge.orgresearchgate.net At higher sulfurization temperatures (350°C and 400°C), minor secondary phases like SnS2 and Sn2S3 were observed alongside SnS. cambridge.orgresearchgate.netresearchgate.net The direct band gap of the films varied between 1.4-1.6 eV depending on the sulfurization conditions. cambridge.org
Organic chemical vapor sulfurization can facilitate the single-step synthesis of buried junction structures for solar cells. cambridge.orggrafiati.com Tert-butyl disulfide (TBDS) and tert-butylthiol (TBT) have also been used as volatile and nontoxic liquid organosulfur compounds for the sulfurization of ultrathin SnO2 films, yielding SnS2 or SnS depending on the sulfur source and temperature. acs.org
Spray Pyrolysis Techniques
Spray pyrolysis is a cost-effective and simple technique for depositing thin films by spraying a precursor solution onto a heated substrate. upv.esinoe.roresearchgate.net The droplets undergo pyrolysis on the hot surface, forming the desired solid film. annualreviews.org
Ultrasonic Spray Pyrolysis
Ultrasonic spray pyrolysis utilizes an ultrasonic generator to produce a fine mist of precursor solution, typically with droplet sizes around 40 μm. chalcogen.ro This method allows for the deposition of uniform and homogeneous films. chalcogen.ronih.gov SnS thin films have been successfully deposited using ultrasonic spray pyrolysis with solutions containing tin chloride (SnCl2·2H2O or SnCl4·2H2O) and thiourea (B124793) (SC(NH2)2) as precursors, dissolved in solvents like methanol (B129727) or distilled water. chalcogen.roresearchgate.netjos.ac.cn
Studies have investigated the effect of substrate temperature and solvent on the properties of SnS films deposited by ultrasonic spray pyrolysis. Using a solution of SnCl2·2H2O and thiourea in distilled water, SnS films with an orthorhombic polycrystalline phase were obtained on glass substrates heated at 350°C. chalcogen.roresearchgate.net Distilled water as a solvent generally led to films with better quality, exhibiting smoother, more uniform, and pinhole-free surfaces compared to films prepared with methanol, which showed roughness and craters. chalcogen.roresearchgate.net The electrical conductivity was also higher for films deposited using distilled water. chalcogen.ro
The choice of tin precursor (SnCl2 or SnCl4) and its molarity also affects the resulting SnSx films. jos.ac.cn Ultrasonic spray pyrolysis using SnCl2 and thiourea allowed for the synthesis of SnS films, while SnCl4 and thiourea yielded SnS2 films. jos.ac.cn The precursor molarities influenced the grain size and morphology of the films. jos.ac.cn
General Spray Pyrolysis Methods
General spray pyrolysis methods encompass various approaches where a precursor solution is sprayed onto a heated substrate. This technique is known for its simplicity, low cost, and scalability. upv.esinoe.roresearchgate.net SnS thin films have been deposited by spray pyrolysis using solutions containing tin chloride and a sulfur source like thiourea, typically dissolved in a mixture of water and alcohol. upv.eschalcogen.roresearchgate.net
The substrate temperature is a critical parameter in spray pyrolysis, influencing the film's phase composition, crystallinity, and morphology. upv.esinoe.roresearchgate.net For instance, SnS films deposited on glass substrates by chemical spray pyrolysis using tin chloride and thiourea showed a polycrystalline orthorhombic structure with a preferential orientation along the (111) direction. upv.es At higher substrate temperatures (450°C), a secondary Sn2S3 phase was observed. upv.es Films deposited between 250°C and 350°C consisted of rounded grains, while those at temperatures above 400°C were denser and more compact. upv.es The stoichiometry of the films improved with increasing substrate temperature. upv.es
Spray pyrolysis has been used to deposit single-phase SnS films with orthorhombic structure at temperatures around 400°C. inoe.ro The optical band gap of spray-pyrolyzed SnS films can vary depending on the deposition conditions, typically ranging from 1.3 eV to 1.8 eV. inoe.ro Films deposited between 300°C and 360°C using a solution of tin chloride and thiourea in isopropyl alcohol and water were polycrystalline, single phase, and nearly stoichiometric with a strong {111} preferential orientation. researchgate.net These films exhibited p-type conductivity, with a resistivity of 30 Ω cm and a direct band gap of 1.32 eV. researchgate.net
An electric field-assisted continuous spray pyrolysis technique has also been reported for depositing nanostructured SnS films. nih.govacs.org Applying an electric field during spraying can improve the morphology and reduce the surface roughness of the deposited films. nih.govacs.org
Table 1: Summary of Advanced Synthesis Methods for SnS Thin Films
| Method | Precursors | Deposition Temperature Range (°C) | Key Findings |
| Low Pressure Chemical Vapor Deposition | Alkyltin chalcogenolates (e.g., [SnBun2(SBun)2]) mdpi.com | 375-530 | Deposition of phase-pure SnS films. mdpi.com Maximum power factor of 0.049 μW cm–1·K–2 at 450 K reported in one study. nih.gov |
| Aerosol Assisted Chemical Vapor Deposition | Diorganotin dithiocarbamates, [Sn(SCH2CH2S)2], Dibutyl-bis(diethyldithiocarbamato)tin(IV) figshare.commdpi.comacs.orgnih.govrsc.org | 400-550 | Formation of phase-pure orthorhombic SnS. mdpi.com Electrical conductivity and power factor increase with temperature. figshare.comacs.orgnih.gov Low thermal conductivity observed. figshare.comacs.orgnih.gov |
| Organophosphorus Precursor-Based CVD | Triphenylphosphine sulfide (Ph3PS) researchgate.neturv.catresearchgate.net | 250-400 | Synthesis of pure orthorhombic SnS films with preferential orientation at 250°C. urv.catresearchgate.net Films show direct allowed transition. urv.catresearchgate.net |
| Organic Chemical Vapor Sulfurization | Di-tert-butyl disulfide (TBDS), Tert-butylthiol (TBT) cambridge.orggrafiati.comresearchgate.netacs.org | 200-400 | Single-step synthesis of monophasic SnS films by sulfurizing Sn precursors. cambridge.orggrafiati.com Phase purity dependent on temperature. cambridge.orgresearchgate.netresearchgate.net Direct band gap 1.4-1.6 eV. cambridge.org |
| Ultrasonic Spray Pyrolysis | SnCl2·2H2O or SnCl4·2H2O and Thiourea chalcogen.roresearchgate.netjos.ac.cn | ~350 | Deposition of orthorhombic polycrystalline SnS. chalcogen.roresearchgate.net Solvent and precursor choice influence film quality and phase. chalcogen.roresearchgate.netjos.ac.cn |
| General Spray Pyrolysis Methods | Tin chloride and Thiourea upv.eschalcogen.roresearchgate.net | 250-450 | Formation of polycrystalline orthorhombic SnS with preferential orientation. upv.es Substrate temperature affects phase, crystallinity, and morphology. upv.esinoe.roresearchgate.net Optical band gap 1.3-1.8 eV. inoe.ro |
Spin Coating Techniques
Spin coating is a simple and cost-effective technique used for depositing thin films from a solution onto a substrate. It involves dispensing a solution containing the precursor material onto a rotating substrate, where centrifugal force spreads the solution uniformly. The solvent then evaporates, leaving behind a thin film of the desired material.
For SnS thin films, sol-gel spin coating methods have been employed. research-nexus.netresearchgate.net This approach typically involves preparing a sol-gel solution containing tin and sulfur precursors, which is then spin-coated onto a substrate. The deposited film is subsequently annealed to form the SnS phase. Studies have investigated the optimization of parameters such as annealing temperature, annealing time, precursor concentration, and the sulfur-to-tin ratio to control the properties of the resulting SnS films. research-nexus.netresearchgate.net For instance, research using a Taguchi experimental design found that precursor concentration and the [S]/[Sn] ratio were the most influential factors in determining the properties of SnS thin films synthesized by sol-gel spin coating. research-nexus.net Analysis of films prepared using different organic solvents like ethanol (B145695), 2-methoxyethanol, and methanol showed that ethanol yielded films with better crystallinity and larger grain sizes (around 28.19 nm) with an orthorhombic structure and preferred orientation along the (111) plane after annealing at 500 °C. researchgate.netdntb.gov.ua
Successive Ionic Layer Adsorption and Reaction (SILAR)
Successive Ionic Layer Adsorption and Reaction (SILAR) is a solution-based technique that allows for the deposition of thin films by sequentially immersing a substrate in separate cationic and anionic precursor solutions. This process builds the film layer by layer through controlled adsorption and reaction steps.
SILAR has been used for the synthesis of SnS thin films. researchgate.netmrforum.com This method typically involves using tin(II) chloride (SnCl₂) as the cationic precursor and a sulfur-containing compound like sodium sulfide (Na₂S) or thioacetamide (C₂H₅NS) as the anionic precursor. mrforum.comresearchgate.net By repeatedly dipping the substrate into these solutions with intermediate rinsing steps, SnS layers are deposited. Research has explored the effect of parameters such as precursor concentration and temperature on the properties of SnS films grown by SILAR. researchgate.netdntb.gov.ua For example, SnS thin films deposited by SILAR using SnCl₂·2H₂O and Na₂S·9H₂O precursors showed an orthorhombic crystal structure and an optical band gap of 1.7 eV. mrforum.com Another study using SnCl₂·2H₂O and thioacetamide reported the successful synthesis of SnS/SnO nanostructured material with granular nanocrystals using the SILAR method. researchgate.net The precursor temperature was found to influence the material's absorbance, with higher temperatures leading to decreased absorbance. researchgate.net
Physical Deposition Methods
Physical deposition methods involve the transfer of material from a source to a substrate through physical processes, often in a vacuum environment. These techniques offer precise control over film thickness and composition.
Thermal Evaporation
Thermal evaporation is a vacuum deposition technique where a source material is heated to its evaporation point, and the resulting vapor condenses on a cooler substrate, forming a thin film. This method is relatively simple and widely used.
For SnS thin film deposition, thermal evaporation of SnS powder is a common approach. researchgate.netjove.commit.edu The properties of the deposited films are influenced by parameters such as substrate temperature, deposition rate, and film thickness. researchgate.net Studies have shown that phase-pure orthorhombic SnS thin films can be obtained by thermal evaporation, with enhanced crystallinity observed at relatively low substrate temperatures (e.g., 170 °C). researchgate.net The deposition time also plays a role, affecting the Sn/S atomic ratio, grain size, crystallinity, and optical properties like transmittance and energy band gap. scientific.net For instance, increasing deposition time from 0.7 to 3 minutes resulted in an increase in the Sn/S ratio and grain size, while the band gap decreased from 1.80 eV to 1.30 eV. scientific.net Thermal evaporation has also been used in a two-stage process involving the evaporation of metallic tin followed by sulfurization to form SnS₂ thin films. aip.org
Sputtering and Plasma-Assisted Sputtering for Compositional Control
Sputtering is a physical vapor deposition technique where atoms are ejected from a target material by bombardment with energetic ions, typically from a plasma. These ejected atoms then deposit onto a substrate, forming a thin film. Sputtering offers good control over film thickness and uniformity.
Sputtering of SnS targets has been explored for depositing SnS thin films. harvard.edu However, controlling the stoichiometry, particularly the sulfur content, can be challenging due to the high vapor pressure of sulfur. aip.orgtohoku.ac.jpharvard.edu To address this, plasma-assisted sputtering methods have been developed. aip.orgtohoku.ac.jpasiaresearchnews.comaps.org These techniques involve introducing a sulfur plasma during the sputtering process, which helps to compensate for sulfur loss and achieve precise control over the Sn:S ratio. aip.orgtohoku.ac.jpasiaresearchnews.com
A novel sulfur plasma-assisted sputtering method has been developed to precisely control the sulfur content in SnS thin films. tohoku.ac.jpasiaresearchnews.com This method involves supplying plasma-activated sulfur during the sputtering of a SnS target. asiaresearchnews.com Using this approach, researchers fabricated p-type SnS thin films with controlled Sn:S ratios ranging from 1:0.81 to 1:1.04. asiaresearchnews.com It was found that even slight deviations from stoichiometry significantly affected the film morphology and electrical properties. tohoku.ac.jpasiaresearchnews.com Sulfur-rich compositions led to a drastic increase in carrier density, while sulfur-deficient compositions showed little change. tohoku.ac.jpasiaresearchnews.com Stoichiometric films exhibited smooth and dense morphologies, which are crucial for device performance. tohoku.ac.jpasiaresearchnews.com
Plasma-enhanced chemical vapor deposition (PECVD) is another plasma-assisted technique used for depositing thin films, including tin sulfide. rsc.orgresearchgate.net PECVD can utilize metal-organic single-source precursors and a plasma to synthesize SnS structures like nanowalls at elevated substrate temperatures. rsc.orgresearchgate.net
Atomic Layer Deposition (ALD) for Film Stoichiometry and Structure
Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting gas-phase reactions. This allows for precise control over film thickness, composition, and conformality at the atomic level.
ALD is a powerful technique for depositing high-quality SnS thin films with excellent control over stoichiometry and structure. harvard.eduosti.govresearchgate.netaip.orgresearchgate.net ALD of SnS typically involves using separate precursors for tin and sulfur, which are introduced into the reaction chamber in alternating pulses. Examples of precursors include bis(N,N'-diisopropylacetamidinato)tin(II) or tin(II) 2,4-pentanedionate for tin and hydrogen sulfide (H₂S) for sulfur. harvard.eduresearchgate.net
ALD allows for the deposition of stoichiometric SnS films within a specific temperature range (e.g., 100-200 °C) with precise thickness control. harvard.edu Films deposited via ALD at these temperatures have been shown to be phase-pure, stoichiometric SnS with minimal impurities. harvard.edu The crystal structure and orientation of ALD-grown SnS films can vary with deposition temperature, film thickness, and the type of substrate. osti.govresearchgate.netaip.org Metastable cubic π-SnS can coexist with the thermodynamically stable orthorhombic α-SnS, with the π phase being more prevalent at lower deposition temperatures. osti.govresearchgate.net Annealing typically causes the metastable phase to convert to the orthorhombic structure. osti.govresearchgate.net ALD has also demonstrated a relatively high growth per cycle (GPC) for SnS films using certain precursors. researchgate.net
Nanostructure Fabrication Strategies for SnS
Fabricating SnS in nanostructured forms, such as nanoparticles, nanowires, nanosheets, and more complex architectures, can lead to enhanced properties compared to bulk material due to size and dimensionality effects. mdpi.commdpi.com Various strategies are employed for the synthesis of SnS nanostructures.
Wet chemical synthesis methods, including hydrothermal and solvothermal routes, are commonly used for fabricating SnS nanostructures with controlled morphologies. mdpi.comresearchgate.net These methods involve carrying out reactions in aqueous or organic solvents at elevated temperatures and pressures. By controlling parameters such as precursor concentration, reaction temperature, reaction time, and the use of surfactants or templates, different SnS nanostructures can be achieved, including nanoparticles, nanoflakes, and flower-like structures. mdpi.comresearchgate.net For example, a citric acid-assisted solvothermal strategy has been reported for the synthesis of C@SnS@C composite nanostructures, consisting of thin SnS nanosheets sandwiched between atomically thin carbon layers. pkusz.edu.cn Citric acid played a dual role in controlling the growth of the SnS nanosheets and facilitating the formation of the carbon layers. pkusz.edu.cn
Physical deposition methods, such as thermal evaporation, sputtering, and ALD, can also be adapted to grow nanostructured SnS films by controlling deposition conditions and substrate properties. For instance, PECVD has been used to fabricate SnS nanowalls. rsc.orgresearchgate.net
Hybrid approaches, combining aspects of both top-down and bottom-up techniques, are also utilized for creating complex SnS nanostructured platforms. mdpi.com
Research findings highlight the importance of synthesis parameters in controlling the size, shape, crystal structure, and composition of SnS nanostructures, which in turn dictate their optical, electrical, and other functional properties. researchgate.net
Wet-Chemical Synthesis Routes
Wet-chemical methods are widely used for synthesizing SnS nanomaterials due to their versatility, cost-effectiveness, and scalability. These techniques involve reactions in a liquid medium, allowing for control over nucleation and growth processes.
Solvothermal and Hydrothermal Methods
Solvothermal and hydrothermal methods are common techniques for synthesizing crystalline materials under high pressure and temperature in a solvent (solvothermal) or water (hydrothermal). These methods are effective for producing various SnS nanostructures.
In hydrothermal synthesis, precursors like tin(II) chloride dihydrate (SnCl₂·2H₂O) and sodium sulfide nonahydrate (Na₂S·9H₂O) can be dissolved in a solvent such as ethylene (B1197577) glycol. frontiersin.org. Reactions are typically carried out in a sealed autoclave at elevated temperatures (e.g., 200 °C) for a specific duration. mdpi.comfrontiersin.org. This method has been used to synthesize SnS nanosheets with an average thickness of around 20 nm. frontiersin.org. The resulting materials often exhibit an orthorhombic crystal structure. frontiersin.orgcolab.ws.
Solvothermal synthesis using activated tin metal and elemental sulfur in a solvent like diethyleneglycoldimethylether (diglyme) at milder temperatures (e.g., 160 °C) can yield unprotected SnS nanoparticles with sizes ranging from 20 to 40 nm. acs.org. Another approach involves using hydrated tin(II) chloride and sodium sulfide as precursors in N,N-dimethyl formamide (B127407) (DMF) to synthesize SnS nanorods via a solvothermal process. rsc.org. The growth direction of nanorods can be influenced by the solvothermal temperature. rsc.org.
Researchers have also explored the use of thioglycolic acid (TGA) in hydrothermal synthesis with SnCl₂·2H₂O to produce different SnS morphologies, including nanoparticles, nanosheets, and nanoflowers. capes.gov.br. The concentration of reactants, the ratio of TGA to Sn²⁺, temperature, and reaction time can influence the morphology and particle size of the products. capes.gov.br.
Hot Injection Synthesis of Nanoparticles and Nanoflakes
Hot injection synthesis is a method that involves quickly injecting a precursor solution into a hot solvent containing another precursor. This rapid mixing leads to a burst of nucleation, allowing for better control over particle size and size distribution. This technique is useful for synthesizing SnS nanoparticles and nanoflakes. cardiff.ac.uk.
SnS nanoflakes have been synthesized via the hot injection method using tin chloride (SnCl₂·2H₂O) as a tin precursor. cardiff.ac.uk. The synthesis typically involves preparing separate tin and sulfur precursor solutions and then injecting the sulfur precursor into the hot tin precursor solution at a specific nucleation temperature. cardiff.ac.uk. This method can yield polycrystalline orthorhombic SnS nanostructures. cardiff.ac.uk. Hot injection synthesis allows for precise control over size, shape, and composition by adjusting parameters such as reaction time, temperature, solvent, and precursor types and concentrations. mdpi.com. Surface ligands also play a crucial role in tuning the properties of the resulting nanocrystals. mdpi.com.
Ultrasonic-Assisted Sol-Gel Methods
Ultrasonic-assisted sol-gel methods combine the principles of sol-gel processing with the effects of ultrasonic irradiation. Ultrasonic waves create acoustic cavitation, generating unique reaction conditions that can influence the nucleation and growth of nanostructures. tandfonline.comtandfonline.com.
The synthesis of SnS nanostructures via an ultrasonic-assisted sol-gel method has been reported using tin sulfide and varying sulfur concentrations through different thiourea ratios. tandfonline.comtandfonline.com. This method can produce polycrystalline orthorhombic SnS nanostructures. tandfonline.comtandfonline.com. Studies have shown that increasing the molar concentration of thiourea can lead to reduced crystallite sizes. tandfonline.comtandfonline.com. Ultrasonic waves can also induce the transformation of disordered particle orientations into well-ordered nanospheres. tandfonline.com. The particle size may decrease with higher thiourea concentrations, forming larger clusters as individual particles aggregate into defined spherical structures. tandfonline.com.
Liquid-Phase Exfoliation for 2D Nanosheets
Liquid-phase exfoliation is a technique used to obtain two-dimensional (2D) nanosheets from layered bulk materials by dispersing them in a liquid medium and applying energy, often through sonication. This method is applicable to layered SnS, such as Herzenbergite. acs.orgnih.gov.
Ultrasonic exfoliation of bulk SnS in suitable solvents like N-methyl-2-pyrrolidone (NMP) can lead to the formation of SnS nanosheets. acs.orgnih.gov. Centrifugation can be used to remove unexfoliated material and size-select the nanosheets. acs.orgnih.gov. This method can produce few-layer SnS nanosheets. acs.org. Liquid-phase exfoliation using high-intensity ultrasound waves has proven effective for the cost-effective and large-scale production of SnS nanosheets. . Solvents like isopropyl alcohol and water have also been explored for liquid-phase exfoliation of SnS. . Pre-grinding the bulk SnS can increase the yield of nanosheets. . The synergistic action of thermal energy and ultrasound energy can facilitate the isolation of highly crystalline SnS monolayers. researchgate.net.
Directed Growth of Nanowires and Nanorods
Directed growth methods aim to control the anisotropic growth of SnS to form one-dimensional (1D) nanostructures like nanowires and nanorods.
While the provided search results primarily discuss solvothermal and hydrothermal methods producing nanorods rsc.org, and hot injection methods producing nanorods under specific conditions mdpi.com, dedicated methods for the directed growth of SnS nanowires and nanorods often involve controlling the reaction kinetics and using templates or capping agents to favor growth along a particular crystallographic direction. For instance, a temperature-controlled cool-injection method has been used to fabricate 1D SnS nanorods. mdpi.com. The order of injection of precursors can be crucial in controlling the dimension of SnS nanocrystals. mdpi.com.
Self-Assembly of SnS Nanomaterials
Self-assembly involves the spontaneous organization of individual nanomaterials into ordered structures. This can lead to the formation of complex architectures with potentially enhanced properties.
While some search results mention the self-assembly of SnS₂ nanostructures acs.orgresearchgate.netingentaconnect.com, and unprecedented self-assembled hierarchical nano-sheets of SnS synthesized by the hydrothermal method frontiersin.org, dedicated research focusing solely on the self-assembly of SnS nanomaterials into larger, ordered structures is less detailed in the provided snippets. However, the concept of self-assembly can be relevant in wet-chemical syntheses where primary nanoparticles or nanosheets aggregate to form larger morphologies, such as the formation of larger clusters from individual particles in ultrasonic-assisted methods tandfonline.com or the potential for 2D nanosheets to self-assemble onto gas bubbles in certain solvothermal processes (though this was mentioned in the context of SnS₂ synthesis) acs.org. The formation of nanoflowers assembled from needle-like SnS nanorods can also be considered a form of self-assembly. .
Data Table: Summary of Select SnS Synthesis Methods and Outcomes
| Synthesis Method | Precursors | Conditions | Resulting Morphology/Size | Key Findings/Notes | Source Index |
| Hydrothermal | SnCl₂·2H₂O, Na₂S·9H₂O | 200 °C, Ethylene Glycol | 1D SnS nano-sheets (~20 nm thickness) | Orthorhombic structure, potential for Li-S batteries. frontiersin.org | frontiersin.org |
| Hydrothermal | SnCl₂·2H₂O, Thioglycolic acid (TGA) | Relatively low temperature | Nanoparticles, nanosheets, nanoflowers | Morphology depends on reactant concentration, TGA ratio, temperature, time. capes.gov.br | capes.gov.br |
| Solvothermal | Activated Sn, Elemental S | 160 °C, Diglyme | Unprotected nanoparticles (20-40 nm) | Single-phase, crystalline β-SnS. acs.org | acs.org |
| Solvothermal | Hydrated Sn(II) chloride, Sodium sulfide | N,N-dimethyl formamide (DMF) | Nanorods | Growth direction influenced by temperature. rsc.org | rsc.org |
| Hot Injection | Tin chloride (SnCl₂·2H₂O), Sulfur precursor | Controlled temperature and solvent | Nanoparticles, nanoflakes | Precise control over size, shape, composition; polycrystalline orthorhombic. cardiff.ac.uk | cardiff.ac.uk |
| Ultrasonic-Assisted Sol-Gel | Tin sulfide, Thiourea | Ultrasonic irradiation | Nanostructures (nanospheres) | Crystallite size decreases with increasing thiourea; band gap 1.85-1.87 eV. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Liquid-Phase Exfoliation | Bulk SnS (Herzenbergite) | Sonication in NMP | Few-layer nanosheets | Scalable, centrifugation for size selection. acs.orgnih.gov | acs.orgnih.gov |
| Thermally-Assisted LPE | Bulk SnS | Thermal energy + Ultrasound in solution | Highly crystalline monolayers | Enhanced optoelectronic properties, high carrier mobility. researchgate.net | researchgate.net |
| Temperature-Controlled Cool-Injection | Precursors (order of injection is crucial) | Controlled temperature | 1D nanorods, 2D nanosheets | Dimension control based on injection order. mdpi.com | mdpi.com |
Computational and Theoretical Investigations of Tin Ii Sulfide
First-Principles Calculations and Density Functional Theory (DFT) for Electronic Structure Elucidation
First-principles calculations, most notably within the framework of Density Functional Theory (DFT), are widely used to investigate the electronic structure of SnS. acs.orgacs.orgacs.org These methods allow for the determination of key electronic properties from the fundamental laws of quantum mechanics, without requiring empirical parameters.
Band Structure Analysis for Bulk, Thin Films, and 2D SnS
Band structure analysis is a crucial aspect of theoretical studies on SnS, providing insights into its electronic conductivity and optical properties. DFT calculations have been performed to determine the band structure of SnS in its bulk form, as well as in thin films and 2D monolayers. researchgate.netaip.orgrsc.org
For bulk orthorhombic SnS, calculations typically reveal an indirect band gap. researchgate.netrsc.orgcardiff.ac.ukpkusz.edu.cn The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone. pkusz.edu.cn For instance, one study calculated an indirect band gap of 0.64 eV for bulk SnS using the GGA PBE functional. researchgate.net
As the material is thinned to few-layer or monolayer structures, the band structure can change significantly due to quantum confinement effects and the reduction of interlayer interactions. rsc.orgpkusz.edu.cn Monolayer SnS generally exhibits a wider band gap compared to the bulk. researchgate.netrsc.orgpkusz.edu.cn Some studies suggest that while bulk and few-layer SnS remain indirect band gap semiconductors, the band gap energy increases as the number of layers decreases. rsc.orgpkusz.edu.cn For example, a calculated indirect band gap of 1.38 eV for monolayer SnS was reported using the GGA PBE functional, a notable increase from the bulk value. researchgate.net Other calculations using different functionals like HSE06 have shown even larger band gaps for monolayer SnS, up to 1.964 eV. pkusz.edu.cn The stacking order in bilayer SnS has also been shown to influence the band structure, with different stacking arrangements potentially leading to direct or indirect band gaps with varying values. aip.org
The orthorhombic phase (Pnma) is the most commonly studied structure for SnS, and its layered nature is analogous to black phosphorus. researchgate.netmdpi.com DFT calculations are used to model this structure and its electronic properties. cardiff.ac.uk Metastable cubic phases of SnS have also been investigated theoretically, revealing different band structures and band gap values compared to the orthorhombic phase. aip.org
Density of States (DOS) and Partial Density of States (PDoS) Studies
Density of States (DOS) and Partial Density of States (PDoS) calculations provide complementary information to band structure analysis by illustrating the distribution of electronic states at different energy levels and the contributions of specific atomic orbitals to these states. acs.orgaip.orgmdpi.commdpi.com
Studies on SnS using DFT have calculated the total density of states (TDOS) and projected density of states (PDOS). acs.orgaip.orgmdpi.commdpi.com These calculations show that the states near the Fermi level are primarily contributed by the hybridization of Sn 5s and 5p orbitals with S 3p orbitals. aip.org Specifically, states near and below the Fermi level are largely influenced by hybridized S-3p and Sn-5s, 5p states, while states above 0 eV are mainly from S-3p and Sn-5p states. aip.org
Analyzing the PDOS of different atomic layers in SnS structures, including surfaces and interfaces, helps in understanding the electronic properties in these regions. acs.org For instance, in a SnS bulk layer, a prominent DOS peak for Sn 5p near the Fermi level is indicative of p-type semiconductor behavior. acs.org Modifications or doping of SnS structures can lead to significant changes in the DOS near the Fermi level, impacting conductivity. mdpi.commdpi.com The overlap of DOS from different atoms or molecules is also analyzed to understand electronic hybridization and interaction strength, particularly in studies involving gas adsorption on SnS surfaces. mdpi.com
Theoretical Band Gap Predictions and Quantum Confinement Effects
Theoretical calculations are widely used to predict the band gap of SnS, and these predictions often highlight the significant influence of quantum confinement, particularly in low-dimensional structures like thin films and 2D nanosheets. researchgate.netaip.orgalfa-chemistry.comresearchgate.netnih.govresearchgate.net
The band gap of SnS is a critical parameter for its applications in optoelectronic devices. DFT calculations have shown that the band gap values can vary depending on the computational method, the functional used, and the form of SnS (bulk, thin film, monolayer). mdpi.comresearchgate.netresearchgate.netunit.no
Quantum confinement effects are observed as an increase in the band gap energy with decreasing material thickness. researchgate.netrsc.orgresearchgate.netresearchgate.net For SnS, the transition from bulk to monolayer results in a notable enlargement of the band gap. rsc.orgresearchgate.net This is attributed to the reduced interlayer van der Waals interactions and the spatial confinement of charge carriers in thinner structures. rsc.orgresearchgate.net
Theoretical predictions for the band gap of bulk orthorhombic SnS typically fall within a range of approximately 1.07 eV to 1.70 eV, depending on the calculation method and functional. acs.orgmdpi.comresearchgate.net For monolayer SnS, predicted band gaps are significantly larger, with values ranging from around 1.38 eV to over 2.7 eV. researchgate.netpkusz.edu.cnmdpi.com The number of layers in few-layer SnS structures directly influences the band gap, with a non-monotonic decrease in band gap observed as the number of layers increases, sometimes showing an odd-even effect related to spin-orbit coupling and structural symmetry. pkusz.edu.cn
Theoretical studies also explore the impact of strain, surface orientation, and different crystal phases on the band gap. mdpi.comaip.org While the orthorhombic phase is commonly studied, theoretical investigations into metastable cubic SnS have predicted band gaps around 1.7 eV. aip.org
Here is a table summarizing some theoretical band gap predictions for SnS from various DFT studies:
| Structure Type | Functional/Method | Predicted Band Gap (eV) | Citation |
| Bulk | PBE GGA | 0.64 (indirect) | researchgate.net |
| Bulk | HSE06 | 1.27 (indirect) | pkusz.edu.cn |
| Bulk | DFT | 1.07 - 1.70 (range) | acs.orgresearchgate.net |
| Monolayer | PBE GGA | 1.38 (indirect) | researchgate.net |
| Monolayer | HSE06 | 1.964 (indirect) | pkusz.edu.cn |
| Monolayer | DFT | 1.465 (indirect) | mdpi.com |
| Monolayer | DFT | 2.72 | mdpi.com |
| Bilayer | DFT | 1.57 | mdpi.com |
| Bilayer (AA-stacking) | PBE | 1.20 (indirect) | aip.org |
| Bilayer (AB-stacking) | PBE | 1.36 (direct) | aip.org |
| Bilayer (AC-stacking) | PBE | 1.20 (indirect) | aip.org |
| Cubic (π-SnS) | PBEsol | 1.74 | aip.org |
Note: Band gap values can vary depending on specific computational parameters and methodologies used in different studies.
Work Function Calculations for Surface Properties
Work function calculations are performed using DFT to understand the electronic properties of SnS surfaces, which are crucial for applications involving interfaces, contacts, and surface reactions. acs.orgcardiff.ac.ukiphy.ac.cnresearchgate.net The work function represents the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum just outside the surface.
Theoretical studies have investigated the work function of different SnS surfaces. These calculations reveal that the work function can vary significantly depending on the crystal orientation and surface termination. cardiff.ac.ukaip.org For example, calculations for SnS nanoflakes showed different work function values for the (001), (010), and (111) surfaces. cardiff.ac.uk The (001) surface was predicted to have the lowest work function (4.32 eV), which is considered favorable for electron emission characteristics. cardiff.ac.uk
Understanding the work function of SnS surfaces is important for designing devices like field emitters and solar cells, where efficient charge transfer across interfaces is necessary. cardiff.ac.ukaip.org
Electron Exchange and Correlation Functionals in DFT (e.g., PBE GGA)
The choice of the exchange and correlation (XC) functional is a critical aspect of DFT calculations, as it approximates the complex many-body interactions between electrons. unit.noresearchgate.netresearchgate.netarxiv.org Different functionals can yield varying results for electronic properties, particularly the band gap.
The generalized gradient approximation (GGA) and the local density approximation (LDA) are common types of XC functionals used in DFT studies of SnS. unit.noiphy.ac.cnresearchgate.netarxiv.org Among GGA functionals, the Perdew-Burke-Ernzerhof (PBE) functional is widely employed. aip.orgaip.orgiphy.ac.cnresearchgate.netresearchgate.netuni.lu However, it is well-known that standard semilocal functionals like PBE GGA often underestimate the band gaps of semiconductors. unit.noresearchgate.net
To address the band gap underestimation, more advanced approaches such as hybrid functionals (e.g., HSE06) and GW approximation are used. pkusz.edu.cnresearchgate.netresearchgate.netunit.noresearchgate.net Studies comparing different functionals for SnS have shown that HSE06 generally provides band gap values that are in better agreement with experimental results compared to LDA or PBE. unit.noresearchgate.net However, LDA can qualitatively reproduce experimental valence DOS similarly to HSE06, in contrast to PBE. researchgate.net The PBEsol functional, a revised version of PBE optimized for solids, has also been used in SnS calculations. acs.orgaip.org
The choice of functional can also influence other calculated properties, such as lattice parameters and work functions. iphy.ac.cnarxiv.org The performance of different functionals for layered materials like SnS, which involve regions of low electron density and van der Waals interactions, is an active area of research. aip.orgarxiv.org
Theoretical Modeling of Transport Phenomena
Theoretical modeling plays a vital role in understanding and predicting the transport properties of SnS, such as charge carrier mobility and electrical conductivity. rsc.orgrjraap.comacs.org These properties are essential for assessing the potential of SnS in electronic and thermoelectric devices.
DFT calculations, often combined with other theoretical frameworks, are used to investigate electron and phonon transport in SnS. Studies have explored the carrier mobility in 2D SnS layers, predicting high in-plane anisotropy and high carrier mobility, potentially superior to black phosphorus in some aspects. pkusz.edu.cn
Theoretical investigations into the thermoelectric properties of SnS and its allotropes, such as the unconventional γ-SnS phase, involve calculating parameters like electrical conductivity, Seebeck coefficient, and thermal conductivity. rsc.org Phonon dispersion calculations are performed to assess the thermal stability and understand heat transport mechanisms, including the presence or absence of phononic band gaps, which can influence thermal conductivity. rsc.org
Theoretical models are also applied to study charge transfer at interfaces involving SnS, which is relevant for heterojunction devices like solar cells. acs.orgmdpi.com Understanding the electronic structure and charge density distribution at these interfaces through theoretical modeling helps in optimizing device performance. acs.orgmdpi.com
While the provided search results offer some insights into theoretical modeling of transport phenomena in SnS, a comprehensive review of this specific area would require a broader search focusing on terms like "SnS carrier mobility theoretical calculation", "SnS thermoelectric properties DFT", and "SnS charge transport modeling". However, based on the available results, it is clear that theoretical studies are actively contributing to the understanding of how charge and heat are transported in SnS structures.
Electronic Transport Properties from First Principles
First-principles calculations, primarily based on Density Functional Theory (DFT), have been extensively used to investigate the electronic transport properties of SnS. These studies aim to understand the material's band structure, charge carrier behavior, and how these factors influence conductivity and potential device performance.
Theoretical studies have explored the electronic structure of SnS in various forms, including bulk and two-dimensional (2D) thin films and nanoribbons. Calculations have shown that SnS is a semiconductor. worldscientific.com The calculated band gap values can vary depending on the computational method and parameters used, such as the exchange-correlation functional. tandfonline.comunit.no For instance, studies comparing LDA, PBE, and HSE06 functionals have shown that HSE06 generally provides band gap values that better match experimental observations. tandfonline.comunit.no The band gap is also found to decrease as the film thickness increases, approaching the bulk values. worldscientific.com
Investigations into 2D SnS monolayers and nanoribbons have revealed distinct electronic transport characteristics compared to the bulk. Monolayer SnS exhibits a substantial band gap expansion compared to the bulk. rsc.orgresearchgate.net For SnS and SnSe nanoribbons with armchair edges, first-principles calculations combined with the nonequilibrium Green's function (NEGF) theory show they are semiconductors with band gaps that change with ribbon width and can exhibit an indirect-to-direct transition. researchgate.netrsc.org Zigzag nanoribbons, in contrast, are predicted to be metallic. researchgate.netrsc.org
Theoretical studies also indicate that SnS monolayers can have enhanced electrical performance compared to the bulk phase. aip.org Calculations using DFT and the Boltzmann transport equation have predicted high figures of merit (ZT) for monolayer SnS, suggesting its potential for room-temperature thermoelectric applications. aip.orgresearchgate.net For example, predicted ZT values of approximately 1.36 at 300 K and 5 at 600 K have been reported for the monolayer, significantly higher than the bulk analog. aip.orgresearchgate.net
Thermal Anisotropy and Lattice Thermal Conductivity Predictions
The thermal properties of SnS, particularly its thermal anisotropy and lattice thermal conductivity, have been investigated using theoretical methods to understand heat transport and its implications for applications like thermoelectrics, where low thermal conductivity is desirable.
First-principles calculations combined with Boltzmann transport theory have been employed to study the thermal transport properties of SnS. arxiv.orgaps.orgnih.gov These studies highlight the anisotropic nature of thermal transport in SnS, which is a consequence of its layered crystal structure. arxiv.orgaps.orgnih.govacs.org The lattice thermal conductivity () in the cross-plane direction is typically lower than the in-plane values. arxiv.orgaps.org
Theoretical predictions indicate that SnS exhibits low lattice thermal conductivity due to high anharmonicity in its lattice vibrations. arxiv.orgaps.org The calculated lattice thermal conductivities of orthorhombic Pnma-SnS at 300 K show anisotropy along different crystallographic axes. acs.org
| Direction | Lattice Thermal Conductivity (W m⁻¹ K⁻¹) at 300 K |
| a-axis | 0.7568 acs.org |
| b-axis | 1.8063 acs.org |
| c-axis | 1.5776 acs.org |
| Averaged isotropic | 1.3802 acs.org |
These calculated values for bulk SnS show good agreement with experimental measurements. acs.org The lowest thermal conductivity is calculated along the layer stacking axis (a-axis). acs.org
Theoretical studies also suggest that the thermal conductivity of SnS decreases at higher temperatures, partly due to dynamic phonon softening as it approaches its high-temperature Cmcm phase transition. nih.govacs.orgcardiff.ac.uk
Valley Physics and Optical Selection Rules in 2D SnS
Theoretical studies have explored the valley physics and optical selection rules in two-dimensional (2D) SnS, identifying it as a promising material for valleytronics. aps.orgarxiv.orgaps.orgaps.orgresearchgate.net
Ab initio calculations and k·p theory have been used to study the valley properties and optical selection rules of 2D SnS. aps.orgarxiv.orgaps.org These studies reveal that monolayer SnS possesses two pairs of valleys located along two perpendicular axes in the Brillouin zone. aps.orgaps.org A key finding is that these valleys can be selectively addressed using linearly polarized light. aps.orgarxiv.orgaps.orgaps.orgacs.org This valley-selective linear dichroism arises from the peculiar band structure and the rectangular symmetry of the Brillouin zone in monolayer SnS. aps.org
Theoretical work also suggests that the valley state can be read using the reverse process or by utilizing the nonlinear transverse valley conductivity resulting from the anisotropy and off-centricity of the valleys. aps.org The corrugated phosphorene-like crystal structure of SnS monolayers leads to both linear and circular dichroism, allowing for flexible manipulation of multi-valley excitation by adjusting light polarization. arxiv.org The interplay between broken inversion symmetry and spin-orbit coupling contributes to Berry curvature effects and spin-valley coupling, enabling circular dichroism. arxiv.org
Simulation of Defect Formation and their Impact on Performance
Theoretical simulations, primarily using first-principles density functional theory, have been crucial in understanding the formation of defects in SnS and their impact on its electronic and transport properties, which are critical for device performance. harvard.edursc.orgbmd-lab.orgresearchgate.netseriius.orgrsc.org
First-principles calculations have been employed to investigate both intrinsic (e.g., vacancies, interstitials, antisites) and extrinsic defects in SnS. harvard.edursc.orgrsc.org These studies aim to determine defect formation energies, identify stable defect configurations, and understand how defects influence conductivity type and carrier concentration. harvard.edursc.orgbmd-lab.orgresearchgate.netrsc.org
Computational results suggest that native defects such as vacancies, interstitials, and antisites can have low formation energies, making them likely to form under experimental conditions. rsc.org Specifically, the tin vacancy (V_Sn) is identified as an acceptor defect and is considered responsible for the intrinsic p-type conductivity often observed in SnS. harvard.edursc.orgbmd-lab.orgrsc.org Calculations have shown that the concentration of sulfur vacancies can be significantly lower than that of tin vacancies, with different defect energies. rsc.org
The presence of defects can significantly alter the electronic structure of SnS, potentially creating defect states within the band gap. rsc.org Surface defects, in particular, can modify the surface electronic structure and band gap, in some cases leading to metallic behavior. rsc.org Furthermore, surface defects can act as recombination centers for photogenerated electron-hole pairs, which can degrade the performance of photovoltaic devices. rsc.org
Theoretical studies have also investigated the impact of extrinsic defects (impurities) on SnS properties. Simulations have examined the behavior of elements like Cu, In, Zn, Cd, N, and Sb as dopants or impurities. harvard.edu For example, theoretical results indicate that Cu can act as either an interstitial or substitutional defect at the Sn site, influencing conductivity depending on growth conditions and Fermi level. harvard.edu Indium defects generally have relatively high formation enthalpies, though In substituting for Sn can have lower formation enthalpy under S-rich conditions and can compensate existing holes. harvard.edu Zn and Cd are predicted to act similarly as defects in SnS. harvard.edu Nitrogen substituting for Sn is found to be electrically neutral, while nitrogen substituting for sulfur can act as a shallow acceptor. harvard.edu Antimony substituting for Sn is supported by calculations as an n-type dopant that compensates holes under S-rich conditions. harvard.edu
Advanced Characterization for Research Insights into Sns
Structural Elucidation
X-ray Diffraction (XRD) for Phase Identification (Orthorhombic, Cubic, Mixed Phases) and Crystallite Size Analysis
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of SnS. The most common phase is the orthorhombic structure, naturally occurring as the mineral herzenbergite. mdpi.comresearchgate.net However, other phases, such as a cubic polymorph, have also been identified in thin films and nanocrystals prepared via specific chemical routes. uobaghdad.edu.iqrsc.orgacs.org The presence of mixed phases, including SnS2 and Sn2S3, can also be detected through XRD analysis, which is critical as these secondary phases can be detrimental to the performance of photovoltaic devices. researchgate.neturv.cat
XRD is also instrumental in determining the crystallite size, which is the size of the coherently scattering crystalline domains. The Scherrer equation is commonly used for this purpose, relating the broadening of the diffraction peaks to the crystallite size. academicjournals.orguobaghdad.edu.iqscirp.orgyoutube.cominstanano.com For instance, SnS nanoparticles synthesized by a wet chemical method were found to have an average grain size of around 15 nm. academicjournals.org In another study, the crystallite size of SnS thin films was observed to increase from 18 nm to 42 nm with an increase in substrate temperature during thermal evaporation. The crystallite size can be influenced by various synthesis parameters, including annealing temperatures and the choice of substrate. researchgate.net
Table 1: Crystallite Size of SnS at Different Annealing Temperatures
| Annealing Temperature (°C) | Crystallite Size (nm) |
|---|---|
| 350 | 47 |
| 400 | 66 |
| 450 | 37 |
This table is based on data from a study on SnS thin films, where crystallite sizes were determined for different annealing temperatures. researchgate.net
Raman Spectroscopy for Vibrational Modes and Phase Confirmation
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing a fingerprint of its crystal structure and phase composition. For orthorhombic SnS, characteristic Raman peaks are observed at specific wavenumbers. For example, Raman modes for SnS nanowires have been identified at approximately 96 cm⁻¹, 179 cm⁻¹, and 227 cm⁻¹. researchgate.net Other studies have reported prominent Raman peaks for SnS at around 162, 189, and 221 cm⁻¹. urv.cat The presence and position of these peaks can confirm the formation of the desired SnS phase. aip.orgijseas.com
Raman spectroscopy is also highly effective in identifying secondary phases like SnS2 and Sn2S3. researchgate.netaip.orgoptica.org For instance, a peak at approximately 309 cm⁻¹ can be attributed to the A1g mode of the SnS2 phase. researchgate.net The relative intensities of the Raman peaks can also change with the thinning of SnS crystals from bulk to monolayers. nih.gov
Table 2: Characteristic Raman Modes of Orthorhombic SnS
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| ~96 | Ag | researchgate.netresearchgate.net |
| ~163 | Ag | researchgate.net |
| ~179-189 | B3g / Ag | researchgate.neturv.catacs.org |
| ~220-227 | Ag / B3u | researchgate.netacs.org |
This table summarizes some of the commonly observed Raman active modes for orthorhombic SnS from various research findings.
Electron Microscopy Techniques for Microstructure and Nanostructure Analysis
Electron microscopy techniques are indispensable for visualizing the morphology, texture, and fine structural details of SnS at the micro and nano levels.
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) provide more detailed information about the internal structure of SnS nanomaterials. TEM is used to assess the shape, size, and distribution of nanoparticles. academicjournals.orgcusat.ac.in For example, TEM images have confirmed the spherical shape of SnS nanoparticles with sizes in the range of 15 nm. academicjournals.org
HRTEM allows for the direct visualization of the crystal lattice, confirming the crystallinity and identifying the crystallographic orientation of the nanostructures. acs.orgnih.gov Lattice fringes observed in HRTEM images provide direct evidence of the crystalline nature of SnS nanoparticles. acs.org For SnS nanowalls and nanoflakes, HRTEM has revealed interplanar spacings corresponding to specific crystallographic planes, such as the (101) and (040) planes. nih.gov This level of detail is crucial for understanding the growth mechanisms and structure-property relationships in SnS nanostructures.
Scanning Electron Microscopy (SEM) for Morphology and Surface Texture
Compositional and Chemical State Analysis
Determining the elemental composition and the chemical states of the constituent elements is vital for ensuring the purity and stoichiometry of SnS, which directly impact its performance. Energy-dispersive X-ray spectroscopy (EDX or EDAX), often coupled with SEM, is a standard technique for determining the elemental composition of SnS. mdpi.comuntirta.ac.idchalcogen.ro It can confirm the presence of tin and sulfur and provide their relative atomic percentages, helping to verify the stoichiometry of the compound. untirta.ac.idchalcogen.ro For instance, EDX analysis has been used to show a Sn:S ratio close to 1:1 in SnS thin films. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical oxidation states of the elements. nih.gov For tin sulfide (B99878), XPS can distinguish between the Sn²⁺ state in SnS and the Sn⁴⁺ state in SnS₂. optica.org The Sn 3d core level spectrum for SnS typically shows two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, at specific binding energies that are characteristic of the Sn²⁺ state. optica.orgnih.gov Similarly, the S 2p spectrum can be used to identify the sulfide (S²⁻) state. nih.gov XPS depth profiling, which involves sputtering away surface layers, can be employed to investigate the uniformity of the composition throughout the thickness of a thin film. aip.orgalberts.edu.in
Table 3: Binding Energies of Core Levels in SnS from XPS
| Core Level | Binding Energy (eV) | Chemical State | Reference |
|---|---|---|---|
| Sn 3d₅/₂ | ~486.5 | Sn²⁺ | nih.gov |
| Sn 3d₃/₂ | ~494.9 | Sn²⁺ | nih.gov |
| S 2p₃/₂ | ~161.5 | S²⁻ | nih.gov |
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique used to determine the elemental composition of materials. In the study of tin(II) sulfide (SnS), EDX is crucial for confirming the stoichiometry and identifying any impurities. The analysis involves bombarding the sample with an electron beam, which excites electrons in the atoms of the sample, causing them to be ejected. The subsequent filling of these electron vacancies by higher-energy electrons results in the emission of X-rays with characteristic energies for each element.
In the analysis of synthesized tin sulfide materials, EDX spectra typically show peaks corresponding to tin (Sn) and sulfur (S). For instance, peaks for sulfur are often observed in the 2.0 to 2.4 keV range, while tin peaks appear between 3.5 and 3.8 keV. mdpi.com The atomic ratio of Sn to S can be calculated from the intensities of these peaks to verify the chemical composition. For example, an atomic ratio of approximately 1:1 would confirm the synthesis of SnS.
However, EDX analysis can sometimes reveal the presence of other elements. Oxygen is a common contaminant that may be detected, often due to the adsorption of water molecules on the nanoparticle surfaces or oxidation. mathnet.ru The substrate used to hold the sample can also contribute to the EDX spectrum; for example, aluminum (Al) signals may be present if an aluminum sample holder is used. mdpi.com It is also not uncommon to detect carbon (C), which can be introduced from the experimental environment or precursor residues. mdpi.com
Researchers often perform EDX mapping to visualize the spatial distribution of elements within a sample. In the case of SnS nanosheets, EDX spectrum imaging has been used to demonstrate the homogeneous distribution of tin and sulfur throughout the nanosheets, confirming the uniformity of the material. acs.org
Table 1: Representative EDX Data for Tin Sulfide Samples
| Sample ID | Target Compound | Sn (at. %) | S (at. %) | O (at. %) | Other Elements | Source |
| PS-SnS₂₋ₓ | Tin di/sulfide | 32.31 | 17.09 | Present | C, Al | mdpi.com |
| Sn₁₊ₓS | Tin(II) monosulfide | 53 ± 1 | 42 ± 1 | 5 ± 1 | - | mathnet.ru |
| SnS/TiO₂ | This compound | - | - | - | Ti | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Surface Purity
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface purity and the oxidation states of tin and sulfur in SnS.
In XPS analysis of tin sulfides, the high-resolution spectra of the Sn 3d and S 2p core levels are of primary interest. For phase-pure SnS, the Sn 3d₅/₂ peak is typically observed at a binding energy of around 485.4 eV, which is characteristic of Sn(II). researchgate.netbmd-lab.org In contrast, the Sn 3d₅/₂ peak for SnS₂ is found at a higher binding energy of approximately 486.4 eV, corresponding to Sn(IV). researchgate.netbmd-lab.org The presence of both Sn(II) and Sn(IV) can be identified in mixed-phase tin sulfides like Sn₂S₃, which would show a peak at an intermediate binding energy (e.g., 485.7 eV). researchgate.netbmd-lab.org The clear separation of these binding energies allows XPS to be a reliable tool for distinguishing between different tin sulfide phases. bmd-lab.org
The S 2p spectrum can also provide valuable information. For instance, peaks corresponding to S-Sn²⁺ and S-Sn⁴⁺ bonds can be resolved, further confirming the presence of different tin sulfide phases. researchgate.net
XPS is also instrumental in detecting surface impurities, most commonly tin oxides. The presence of a weak feature at a binding energy higher than that of SnS can indicate surface oxidation to SnO₂. researchgate.net It is a common practice to use an argon beam to etch the sample surface to remove surface contaminants and analyze the bulk composition. researchgate.net
Table 2: XPS Binding Energies for Different Tin Sulfide Phases
| Compound | Tin Oxidation State | Sn 3d₅/₂ Binding Energy (eV) | Reference |
| SnS | Sn(II) | 485.4 - 486.1 | researchgate.netbmd-lab.orgresearchgate.net |
| SnS₂ | Sn(IV) | 486.4 - 486.8 | researchgate.netbmd-lab.orgresearchgate.net |
| Sn₂S₃ | Sn(II), Sn(IV) | ~485.7 | researchgate.netbmd-lab.org |
Nuclear Magnetic Resonance (NMR) for Structural Details
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and structural details of solid materials. For tin-containing compounds, ¹¹⁹Sn NMR is particularly useful. Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most sensitive and commonly used. huji.ac.il
¹¹⁹Sn NMR can distinguish between different tin environments in the crystal lattice. For example, studies on cubic π-phase SnS nanoparticles have revealed two inequivalent tin atoms in its crystal structure through NMR spectroscopy. researchgate.net The chemical shifts, anisotropy, and skew parameters obtained from ¹¹⁹Sn NMR are highly sensitive to the coordination environment and oxidation state of the tin atoms.
In a study comparing SnS, SnS₂, and Sn₂S₃, the ¹¹⁹Sn NMR parameters for Sn₂S₃ were found to be markedly different from those of SnS and SnS₂. researchgate.net This difference reflects the significant distortion of the Sn(IV) and especially the Sn(II) coordination environments in the mixed-valence compound Sn₂S₃. researchgate.net The ability of NMR to distinguish between Sn(II) and Sn(IV) oxidation states on a timescale shorter than their lifetime makes it an unambiguous tool for identifying mixed-valence compounds in the Sn-S system. researchgate.net
DFT computations are often used in conjunction with experimental NMR to model and predict ¹¹⁹Sn chemical shifts, aiding in the structural elucidation of complex tin compounds. acs.org
Optical and Optoelectronic Response Characterization
UV-Visible-NIR Spectroscopy for Absorption Coefficients and Band Gap Determination
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for characterizing the optical properties of semiconductor materials like this compound. This method measures the absorption, transmission, and reflectance of light over a wide range of wavelengths, typically from the ultraviolet to the near-infrared region.
From the absorption data, the absorption coefficient (α) can be calculated. SnS is known for its high absorption coefficient, on the order of 10⁴ to 10⁵ cm⁻¹, which is a desirable property for photovoltaic absorber layers as it allows for the absorption of a significant portion of the solar spectrum in a thin film. mathnet.ruossila.com
A key parameter derived from UV-Vis-NIR spectra is the optical band gap (E_g) of the material. The band gap is determined using a Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν). The value of the exponent 'n' depends on the nature of the electronic transition: n = 2 for a direct band gap and n = 1/2 for an indirect band gap. The band gap is then estimated by extrapolating the linear portion of the plot to the energy axis.
The reported band gap of SnS can vary depending on its form (bulk, thin film, nanosheet), crystal structure, and synthesis method. Bulk SnS typically has an indirect band gap of around 1.1 eV and a direct band gap of about 1.3 eV. mathnet.rursc.orgresearchgate.net However, values can range from 1.03 eV for larger nanosheets to 1.65 eV for smaller, centrifugally fractionated nanosheets, demonstrating quantum confinement effects. acs.org Some studies have reported direct band gaps as high as 2.04 eV for vertically oriented SnS layers. sci-hub.se
Table 3: Reported Optical Band Gaps for this compound
| Material Form | Band Gap Type | Band Gap (eV) | Source |
| Bulk (orthorhombic) | Indirect | ~1.1 | researchgate.netaip.org |
| Bulk (orthorhombic) | Direct | ~1.3 | mathnet.ruossila.comresearchgate.net |
| Nanosheets (as-prepared) | Indirect | 1.03 | acs.org |
| Nanosheets (fractionated) | Indirect | 1.65 | acs.org |
| π-SnS nanocubes | Indirect | 1.53 | rsc.org |
| Vertically oriented layers | Direct | 2.04 | sci-hub.se |
| Horizontally oriented layers | Direct | 1.68 | sci-hub.se |
Photoluminescence for Carrier Recombination Dynamics
Photoluminescence (PL) spectroscopy is a non-destructive technique used to investigate the electronic structure and carrier recombination dynamics in semiconductors. In a PL experiment, a sample is excited by photons with energy greater than its band gap, creating electron-hole pairs. The subsequent radiative recombination of these charge carriers results in the emission of light, which is the photoluminescence signal.
The PL spectrum provides information about the energy levels within the material. The peak energy of the PL emission is related to the band gap energy. For SnS quantum dots, a strong visible emission with a maximum at 470 nm has been observed. optica.org
The intensity and shape of the PL peak can indicate the quality of the material. High PL intensity is often associated with a low density of non-radiative recombination centers, such as defects. Conversely, a low PL intensity can suggest that charge carriers are recombining through defect states, which is generally detrimental to device performance.
Time-resolved photoluminescence (TRPL) is used to study the lifetime of the photo-generated charge carriers. Short carrier lifetimes can indicate the presence of a high density of defects that act as recombination centers. ox.ac.uk In SnS, enhanced photocatalytic performance has been linked to the effective separation of photo-induced carriers, as evidenced by PL measurements. rsc.org Studies on SnS quantum dots have used PL to understand the origin of their nonlinear optical properties, suggesting that mid-gap defect states play a significant role. optica.org
Transient Photocurrent Measurements
Transient photocurrent measurements are a powerful tool for investigating the generation, separation, and transport of charge carriers in a photosensitive material or device. This technique involves illuminating the sample with a light source (often chopped or pulsed) while measuring the resulting current as a function of time.
The shape of the transient photocurrent response provides valuable insights into the dynamics of the charge carriers. When the light is turned on, the photocurrent rises to a steady-state value, and when the light is turned off, it decays back to the dark current level. The speed of the rise and decay can be related to the charge carrier lifetime and mobility. A rapid and reproducible photocurrent response, where the current increases sharply upon illumination and drops quickly in the dark, is indicative of efficient charge separation and transport. sci-hub.se
In the context of SnS-based materials, transient photocurrent measurements have been used to evaluate their performance in photoelectrochemical cells and as photocatalysts. For example, SnS/SnOₓ heterojunctions have shown enhanced photocurrent compared to pure SnS, indicating more efficient separation and transfer of photo-induced charges. sci-hub.se Similarly, SnS/TiO₂/Pt photocathodes have demonstrated stable photocurrent densities for hydrogen production. nih.gov The magnitude of the photocurrent is a key indicator of the material's efficiency in converting light into electrical current. For instance, SnS-based photocathodes have achieved photocurrent densities as high as 2.4 mA cm⁻² at 0 V versus the reversible hydrogen electrode (RHE). nih.gov
These measurements are crucial for understanding the factors that limit device performance, such as charge recombination at interfaces or within the bulk material. By comparing the transient photocurrent of different material compositions and device architectures, researchers can identify strategies to improve the efficiency of SnS-based optoelectronic devices. rsc.orgacs.org
Thermoelectric and Electrical Transport Characterization
The investigation of this compound (SnS) for thermoelectric applications relies heavily on precise characterization of its electrical and thermal transport properties. These properties determine the material's efficiency in converting heat energy into electrical energy.
The electrical conductivity (σ) and Seebeck coefficient (S) are fundamental parameters for evaluating the thermoelectric potential of SnS. The positive sign of the Seebeck coefficient confirms that SnS is intrinsically a p-type semiconductor. acs.orgnih.gov This p-type behavior is consistent across various synthesis methods, including both bulk materials and thin films. nih.govresearchgate.net
Research indicates a strong temperature dependence for both properties. Generally, as temperature increases, the electrical conductivity of SnS increases, which is a typical characteristic of a semiconductor. acs.orgnih.gov Conversely, the Seebeck coefficient tends to decrease with rising temperature. acs.orgnih.gov For instance, in SnS thin films prepared by aerosol-assisted chemical vapor deposition (AACVD), the room temperature electrical conductivity was observed to increase from 0.003 to 0.19 S·cm⁻¹ as the deposition temperature was raised from 375 to 445 °C. nih.govfigshare.comnih.gov The film deposited at 397 °C exhibited a large Seebeck coefficient of 556 μV·K⁻¹ at 330 K. nih.gov
The intrinsic electrical conductivity of pure SnS is often too low for practical device applications due to low carrier concentration. acs.orgspast.org Therefore, enhancing conductivity through doping or engineering is a key research focus. Doping with elements like Lithium (Li) can dramatically increase electrical conductivity. In one study, Li doping increased the room temperature conductivity from 3.98×10⁻⁴ S cm⁻¹ for pure SnS to 0.4 S cm⁻¹. researchgate.net While pure SnS can have a high Seebeck coefficient, ranging from 562 μV·K⁻¹ to 816 μV·K⁻¹ across the tested temperature range, doping typically lowers this value as it increases the carrier concentration. researchgate.net
The interplay between the Seebeck coefficient and electrical conductivity is captured by the power factor (PF = S²σ). In one study, the highest power factor of 1.13 μW·cm⁻¹·K⁻² was achieved at 850 K. acs.orgnih.gov
Table 1: Electrical Properties of this compound Under Various Conditions
| Material | Condition | Temperature (K) | Electrical Conductivity (S·cm⁻¹) | Seebeck Coefficient (μV·K⁻¹) | Power Factor (μW·cm⁻¹·K⁻²) | Reference |
|---|---|---|---|---|---|---|
| SnS Thin Film | Deposited at 375 °C | Room Temp. | 0.003 | - | - | nih.govfigshare.comnih.gov |
| SnS Thin Film | Deposited at 445 °C | Room Temp. | 0.19 | - | - | nih.govfigshare.comnih.gov |
| SnS Thin Film | Deposited at 397 °C | 330 | - | 556 | - | nih.gov |
| SnS Thin Film | Deposited at 445 °C | 570 | - | - | ~0.22 | nih.govfigshare.com |
| SnS (Calculated) | - | 850 | - | - | 1.13 | acs.orgnih.gov |
| Pure SnS Bulk | - | Room Temp. | 3.98x10⁻⁴ | - | - | researchgate.net |
| Li-doped SnS Bulk | - | Room Temp. | 0.4 | - | - | researchgate.net |
| Pure SnS Bulk | - | 300-850 | - | 562 - 816 | - | researchgate.net |
| Bulk SnS | Prepared by chemical precipitation | 848 | - | 403 | - | rsc.org |
The thermoelectric efficiency is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where T is the absolute temperature and κ is the thermal conductivity. spast.org A high ZT value requires a high power factor and, crucially, a low thermal conductivity. SnS is an attractive thermoelectric material due to its inherently low thermal conductivity, which arises from its layered crystal structure and strong anharmonicity. nih.govresearchgate.netspast.org
The thermal conductivity of SnS is typically below 1.0 W·m⁻¹·K⁻¹. rsc.org For SnS thin films prepared by AACVD and deposited at 445 °C, a relatively low thermal conductivity of approximately 0.41 W·m⁻¹·K⁻¹ was measured at 550 K. acs.orgnih.govfigshare.comnih.gov This resulted in a corresponding ZT value of about 0.026. acs.orgnih.govfigshare.comnih.gov Research on bulk SnS synthesized by a chemical precipitation method has reported an even lower thermal conductivity of 0.29 W·m⁻¹·K⁻¹ at 848 K. rsc.org This, combined with a large Seebeck coefficient, led to a high ZT of 0.41 at the same temperature. rsc.org
Significant improvements in ZT have been achieved through doping and alloying. Doping with silver (Ag) or sodium (Na) has proven effective. For example, a ZT value of 0.6 was reported for Ag-doped SnS at 873 K, and a value of 1.1 was achieved through Ag doping and vacancy engineering. acs.orgnih.gov Similarly, Na-doped SnS single crystals enhanced the maximum ZT from ~0.35 for pure SnS to 1.1 for Na₀.₀₂Sn₀.₉₈S at 870 K. acs.orgnih.gov Alloying with selenium to form SnS₁₋ₓSeₓ solid solutions can also enhance performance by introducing defects that act as phonon scattering centers, further reducing lattice thermal conductivity. acs.orgnih.gov
Table 2: Thermoelectric Figure of Merit (ZT) for this compound
| Material | Synthesis/Doping | Temperature (K) | Thermal Conductivity (W·m⁻¹·K⁻¹) | ZT | Reference |
|---|---|---|---|---|---|
| SnS Thin Film | AACVD | 550 | ~0.41 | ~0.026 | acs.orgnih.govfigshare.comnih.gov |
| SnS Bulk | Chemical Precipitation | 848 | 0.29 | 0.41 | rsc.org |
| SnS Bulk | Mechanical Alloying | 823 | - | 0.16 | acs.orgrsc.org |
| Ag-doped SnS | 0.5% Ag doping | 873 | - | 0.6 | acs.orgnih.gov |
| Ag-doped SnS | Ag doping & vacancy engineering | 877 | - | 1.1 | acs.orgnih.gov |
| Na-doped SnS | Na₀.₀₂Sn₀.₉₈S single crystal | 870 | - | 1.1 | acs.orgnih.gov |
| Se-alloyed SnS | SnS₀.₉₁Se₀.₀₉ single crystal | 873 | - | ~1.6 | acs.orgnih.gov |
Hall effect measurements are crucial for determining the carrier type (electrons or holes), carrier density (n), and Hall mobility (μ), which are vital for understanding the electrical transport mechanisms in SnS. These measurements confirm the p-type nature of undoped SnS. qdusa.com
The carrier density in SnS can be tuned, typically ranging from 10¹⁵ to 10¹⁸ cm⁻³. mdpi.com However, conventionally reported undoped SnS thin films often exhibit relatively low carrier densities in the range of 10¹⁵ to 10¹⁶ cm⁻³. aip.org The carrier density is highly sensitive to the stoichiometry of the material. S-rich SnS films show a significant increase in carrier density, reaching the order of 10¹⁹ cm⁻³, while S-poor films have lower densities around 10¹⁵ to 10¹⁶ cm⁻³. aip.org For good thermoelectric materials, the optimal carrier concentration is generally considered to be in the range of 10¹⁹ to 10²¹ cm⁻³. researchgate.net
Hall mobility in SnS can be as high as 90-100 cm²·V⁻¹·s⁻¹. mdpi.compveducation.org However, it is strongly dependent on the material's composition and morphology. For instance, the Hall mobility of SnS thin films was found to be around 2 cm²·V⁻¹·s⁻¹ for S-poor compositions, but it increased significantly to 15 cm²·V⁻¹·s⁻¹ in stoichiometric films before decreasing sharply in the S-rich region. aip.org This decrease in mobility in S-rich films is attributed to factors like ionized impurity scattering. aip.org In contrast, single-crystalline SnS nanowires have shown a carrier density of 6.03 × 10¹⁸ cm⁻³ and a much lower mobility of 1.47 × 10⁻² cm²·V⁻¹·s⁻¹, which may be due to phonon scattering and surface roughness effects in nanostructures. rsc.org
Table 3: Hall Effect Measurement Data for this compound
| Material Form | Composition/Condition | Carrier Density (cm⁻³) | Hall Mobility (cm²·V⁻¹·s⁻¹) | Reference |
|---|---|---|---|---|
| Bulk/Thin Film (General) | Tunable | 10¹⁵ - 10¹⁸ | Up to 100 | mdpi.com |
| Thin Film | S-poor | ~10¹⁵ - 10¹⁶ | ~2 | aip.org |
| Thin Film | Stoichiometric | - | 15 | aip.org |
| Thin Film | S-rich | ~10¹⁹ | 0.2 | aip.org |
| Nanowires | Single-crystalline | 6.03 x 10¹⁸ | 1.47 x 10⁻² | rsc.org |
| General | Intrinsic (300 K) | ~10⁹ | - | pveducation.org |
| General | - | - | 90 | pveducation.org |
Thermal Conductivity Measurement and Figure of Merit (ZT) Evaluation
Thermal Analysis of Precursors
The synthesis of high-quality SnS often involves the thermal decomposition of single-source precursors. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding the decomposition behavior of these precursors, ensuring the formation of the desired SnS phase.
TGA measures the change in mass of a substance as a function of temperature, providing critical information about its thermal stability and decomposition pathway. For SnS synthesis, TGA is used to determine the temperature range over which a precursor decomposes and the percentage of residual mass, which can be compared to the theoretical percentage for pure SnS.
For example, the TGA of the precursor [Sn(C₄H₉)₂(S₂CN(C₂H₅)₂)₂] showed a two-step decomposition process. acs.orgnih.gov The first weight loss of about 58% begins around 180 °C and finishes by 286 °C, with a second loss of 31% occurring between 287 °C and 345 °C. acs.orgnih.gov The analysis indicated that a deposition temperature above 350 °C is required to ensure complete decomposition to SnS. nih.gov
In another study, the precursor [Sn(S₂COEt)₂] exhibited a rapid, single decomposition step between 80 °C and 130 °C. The final residual weight of 44.1% was close to the predicted value of 41.8% for SnS formation. Similarly, TGA of the thioamidate precursor [Sn{N(SiMe₃)C(S)Ph}₂] (compound 5 in the study) showed decomposition starting at ca. 160 °C, yielding a stable residue of 34 wt% at 400 °C, which corresponds well with the expected 36 wt% for SnS. bath.ac.uk This data is crucial for optimizing synthesis parameters in methods like chemical vapor deposition (CVD).
Table 4: TGA Decomposition Data for Various SnS Precursors
| Precursor Compound | Onset Temperature (°C) | Completion Temperature (°C) | Decomposition Steps | Final Residue (wt%) | Theoretical SnS (wt%) | Reference |
|---|---|---|---|---|---|---|
| [Sn(C₄H₉)₂(S₂CN(C₂H₅)₂)₂] | ~180 | ~345 | 2 | 11 | 29 | nih.gov |
| [Sn(S₂COEt)₂] | 80 | 130 | 1 | 44.1 | 41.8 | |
| [Sn{N(H)C(S)tBu}₂] (Compound 4) | 150 | ~300 | - | 42 | 34 | bath.ac.uk |
| [Sn{N(SiMe₃)C(S)Ph}₂] (Compound 5) | ~160 | 400 | - | 34 | 36 | bath.ac.uk |
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition.
For the precursor [Sn(C₄H₉)₂(S₂CN(C₂H₅)₂)₂], the DSC curve showed a sharp endothermic peak near 50 °C, corresponding to the melting of the complex. nih.gov This was followed by two broad endothermic peaks between 180 °C and 350 °C, which are attributed to the decomposition steps observed in the TGA data. nih.gov
In a study of divalent metal triazenides, the tin-based precursor [Sn(N(tBu)NN(tBu))₂] (compound 2 in the study) showed an exotherm at 175 °C, preceded by a smaller peak at 160 °C. nih.govacs.org However, since the compound remained intact when heated to 200 °C, these events were not considered to be decomposition. nih.govacs.org In contrast, a related germanium precursor showed overlapping exotherms at 181 °C which were confirmed as a decomposition event. nih.govacs.org This highlights the utility of DSC in distinguishing between different types of thermal transitions, providing a more complete picture of the precursor's behavior upon heating.
Applications and Performance Enhancement in Emerging Technologies
Photovoltaic Devices (Solar Cells)
Tin(II) sulfide (B99878) serves as the primary light-absorbing material in certain thin-film solar cell designs. scielo.org.co Its role is to absorb incident photons from sunlight and generate electron-hole pairs, the fundamental step in converting light into electricity. The effectiveness of SnS as an absorber is rooted in its strong optical absorption across the visible light spectrum, meaning only a very thin layer (a few micrometers) is required to capture most of the incoming light. core.ac.uk This attribute is a significant advantage for thin-film technology, as it reduces material consumption and production costs.
Despite its promising properties, the practical power conversion efficiencies (PCE) of SnS-based solar cells have yet to reach their theoretical potential, with the highest reported efficiencies still below 5%. researchgate.net Research has shown that while SnS devices can achieve high short-circuit current densities (Jsc), they often suffer from low open-circuit voltage (Voc) and fill factor (FF). researchgate.net The quality of the SnS layer is paramount; achieving high-quality, single-phase SnS films is crucial for enhancing device efficiency. mdpi.com Various deposition techniques, including thermal evaporation, sputtering, atomic layer deposition (ALD), and chemical bath deposition, are employed to create SnS absorber layers, each influencing the film's microstructure and optoelectronic properties. researchgate.netcambridge.org
| Deposition Method | Efficiency (PCE) | Voc (mV) | Jsc (mA/cm²) | Fill Factor (FF) (%) | Reference |
|---|---|---|---|---|---|
| Vapor Transport Deposition (VTD) | 4.225% | - | - | - | rsc.org |
| Pulsed-Chemical Vapor Deposition (Pulsed-CVD) | 2.04% (certified) | 244 | 19.4 | 43.0 | mdpi.com |
| Mechanochemical Synthesis | 1.71% | 215 | 18.14 | 43.8 | mdpi.com |
| Thermal Evaporation | 1.6% | 208 | 17.9 | 38 | mdpi.com |
| Spray Pyrolysis | 1.3% | 260 | 9.6 | 53 | mdpi.comaip.org |
| Reactive Sputtering | 0.26% | - | - | - | rsc.org |
Substrate Configuration: In this setup, the layers are deposited sequentially onto a substrate, which is typically a molybdenum (Mo)-coated glass. The structure is generally: Substrate (Glass)/Back Contact (Mo)/p-type Absorber (SnS)/n-type Buffer Layer/Transparent Conductive Oxide (TCO)/Metal Grid Contact. cambridge.orgresearchgate.net Light enters through the top TCO and metal grid layers. A key challenge in this configuration can be the formation of secondary phases, such as molybdenum sulfide (MoS₂), at the Mo/SnS interface during high-temperature processing, which can impede charge collection. cambridge.org
Superstrate Configuration: For the superstrate architecture, the device is built upon a transparent superstrate, such as glass coated with a TCO like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). The deposition sequence is: Superstrate (Glass)/TCO/n-type Buffer Layer/p-type Absorber (SnS)/Back Contact (e.g., Silver, Gold). mdpi.comcambridge.orgresearchgate.net In this case, light enters through the glass and TCO layers to reach the absorber. This configuration avoids the MoS₂ formation issue associated with the substrate structure. cambridge.org
| Configuration | Layer Sequence (from bottom up) | Direction of Illumination |
|---|---|---|
| Substrate | Glass/Back Contact/p-SnS Absorber/n-Buffer/TCO/Grid | Through the top TCO/Grid |
| Superstrate | Back Contact/p-SnS Absorber/n-Buffer/TCO/Glass | Through the bottom Glass/TCO |
The interfaces between the different layers in a solar cell are critical to its performance. Interface engineering focuses on optimizing these junctions to facilitate efficient charge separation and transport while minimizing recombination, where charge carriers are lost before they can be collected. stanford.edu For SnS solar cells, a significant area of research is the absorber/buffer layer interface. rsc.org
A key aspect of interface engineering is managing the band alignment between the SnS absorber and the n-type buffer layer. aip.orgepj-pv.org An ideal alignment, typically a small "spike" in the conduction band, can help reduce interface recombination without creating a large barrier for electron transport. epj-pv.orgaip.org Mismatched band alignments can lead to significant losses in open-circuit voltage. bmd-lab.org Strategies to improve interfaces include post-deposition annealing treatments and the insertion of ultra-thin passivation layers. rsc.orgscielo.org.mx For instance, annealing the SnS/CdS heterojunction has been shown to reduce interface defects, leading to improved device efficiency and stability. rsc.org
Buffer Layers: The buffer layer is a thin n-type semiconductor film sandwiched between the p-type SnS absorber and the transparent conductive oxide (TCO). aip.orgfeniceenergy.com It serves two primary functions:
Forming the p-n junction: The junction with the p-type SnS creates the electric field necessary to separate the photogenerated electron-hole pairs.
Preventing recombination: It acts as a barrier to prevent the recombination of charge carriers at the TCO/absorber interface. aip.org
Commonly used buffer materials in SnS solar cells include Cadmium Sulfide (CdS), Zinc Oxysulfide (Zn(O,S)), and Zinc Magnesium Oxide (ZnMgO). mdpi.comaip.org While CdS has been widely used, its toxicity is a concern. mdpi.com Researchers are actively exploring alternative, cadmium-free buffer layers. The properties of the buffer layer, particularly its conduction band energy level, must be carefully tuned to achieve optimal band alignment with the SnS absorber. aip.orgrsc.org
Transparent Conductive Oxides (TCOs): The TCO layer serves as the front electrode in most thin-film solar cells. feniceenergy.comresearchgate.net It must be both electrically conductive to extract charge carriers and highly transparent to visible light to allow photons to reach the absorber layer. scielo.org.coresearchgate.net Materials like Indium Tin Oxide (ITO) and Fluorine-doped Tin Oxide (FTO) are standard choices for TCOs in both substrate and superstrate configurations. mdpi.comcambridge.org In some device structures, an intrinsic zinc oxide (i-ZnO) layer is deposited between the buffer and the TCO to help block short-circuit pathways that can arise from pinholes or voids in the underlying layers, thereby enhancing the device's shunt resistance. researchgate.net
The tin-sulfur (Sn-S) system is complex, with several possible binary compounds, including tin(II) sulfide (SnS), tin disulfide (SnS₂), and tin(III) sulfide (Sn₂S₃). researchgate.netbmd-lab.org For photovoltaic applications, achieving phase-pure orthorhombic SnS is critical, as the presence of other tin sulfide phases is generally detrimental to device performance. acs.orgbmd-lab.orgrsc.org
SnS₂ and Sn₂S₃ Impurities: The formation of SnS₂ or Sn₂S₃ within an SnS absorber layer can create electronic barriers and act as recombination centers, harming the cell's efficiency. bmd-lab.orgrsc.org For example, SnS₂ has a large negative conduction band offset relative to SnS, which would trap electrons and facilitate recombination. bmd-lab.org The growth conditions, such as deposition temperature, must be carefully controlled to prevent the formation of these secondary phases. rsc.org
Compositional Control (Stoichiometry): The ratio of tin to sulfur in the absorber layer also plays a crucial role. Non-stoichiometry can lead to the formation of defects and secondary phases. Research has shown that using a slightly Sn-excess composition (e.g., Sn₁.₀₅S) during synthesis can help suppress the formation of the undesirable Sn₂S₃ phase, leading to improved phase purity, better film crystallinity, and ultimately higher solar cell efficiency compared to stoichiometric or Sn-deficient films. mdpi.comacs.org Controlling sulfur vacancies is also important, as these can act as deep recombination centers. rsc.orgrsc.org
| Composition | Efficiency (PCE) | Voc (V) | Jsc (mA cm⁻²) | Fill Factor | Key Finding |
|---|---|---|---|---|---|
| Sn₀.₉₅S | Lower | - | - | - | Lower performance compared to Sn-excess. |
| Sn₁.₀₀S | Lower | - | - | Contains Sn₂S₃ impurity phase. | |
| Sn₁.₀₅S | 1.71% | 0.215 | 18.14 | 0.438 | Improved phase purity and microstructure lead to higher efficiency. mdpi.comacs.org |
Defect Reduction: Reducing defects within the SnS absorber layer and at the interfaces is paramount. Defects, such as antisite defects and vacancies, can act as recombination centers, which directly reduce Voc. rsc.orgacs.org
Band Alignment Optimization: As discussed, optimizing the conduction band offset between the absorber and buffer layers is critical to minimize interface recombination and maximize Voc. aip.orgrsc.org
Introduction of a Hole Transport Layer (HTL): Incorporating a hole transport layer (HTL) between the SnS absorber and the back contact can reduce recombination at the rear surface. researchgate.net Materials like Nickel Oxide (NiO) have been shown to enhance the Voc of SnS-based cells by reducing surface recombination velocity at the SnS/electrode interface. researchgate.net
Improving Shunt and Series Resistance: A low fill factor can be caused by high series resistance or low shunt resistance. Improving the quality of the TCO and buffer layers, ensuring good ohmic contacts, and eliminating pinholes or other shunting pathways can increase the fill factor. researchgate.netacs.org
Cation Substitution: In related kesterite solar cells, the partial substitution of cations (e.g., replacing some copper with silver) has been shown to reduce antisite defects, which in turn reduces band-tailing and increases the Voc. acs.org Similar strategies could potentially be applied to SnS-based systems.
Challenges in Reproducibility and Mitigation Strategies
Achieving consistent and reproducible results in the synthesis and fabrication of this compound (SnS) materials and devices presents a significant challenge for researchers. The properties of SnS are highly sensitive to stoichiometry and the presence of intrinsic defects, which can be difficult to control during synthesis. aip.org For instance, variations in sulfur content can lead to the formation of different phases or intrinsic acceptor- and donor-type defects, which in turn affect the material's electrical properties and morphology. aip.org Non-stoichiometric films often exhibit rough and porous surfaces, while a stoichiometric composition is crucial for the smooth, dense morphologies required for optimal device performance. aip.org
Furthermore, the inherent anisotropy of the SnS crystal structure means that the material's properties are direction-dependent, adding another layer of complexity to device fabrication and characterization. aip.orgrsc.org The low mobility of charge carriers, especially at the high doping levels required for some applications, can also be a hurdle. aip.org Mitigation strategies focus on precise control over synthesis conditions. Techniques like sputtering with a controlled sulfur plasma supply allow for fine-tuning of the film's chemical composition. aip.org For thin films, methods such as aerosol-assisted chemical vapor deposition (AACVD) are being explored to produce high-quality, monophasic SnS with controlled properties by carefully managing parameters like deposition temperature. acs.orgnih.gov For bulk materials, processes like mechanical alloying followed by spark plasma sintering are used, though achieving high ZT values in polycrystalline forms remains a challenge compared to single crystals. acs.orgnih.gov
Thermoelectric Applications
This compound is an attractive material for thermoelectric (TE) applications, which involve the direct conversion of heat energy into electrical energy and vice versa. spast.orgsciengine.com Its appeal stems from its composition of inexpensive, earth-abundant, and non-toxic elements. nih.govsciengine.com The performance of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. spast.org SnS naturally possesses a high Seebeck coefficient and a low thermal conductivity due to its layered crystal structure, which are advantageous for a high ZT. nih.gov However, the intrinsically low electrical conductivity of pure SnS, resulting from a low carrier concentration, limits its ZT value. spast.org Consequently, much research has focused on synergistic optimization strategies to enhance electrical properties without significantly increasing thermal conductivity. spast.orgaip.org
The primary goal in SnS thermoelectric research is to maximize the figure of merit, ZT. While pristine polycrystalline SnS exhibits a relatively low ZT of around 0.16 at 823 K, significant enhancements have been achieved through various strategies. acs.orgnih.gov Doping and alloying in single-crystal SnS have proven particularly effective. For instance, Na-doped SnS single crystals have reached a ZT of ~1.1 at 870 K, a value comparable to some of the best-performing metal sulfide thermoelectrics. researchgate.netscispace.com Alloying with selenium (Se) has pushed the ZT even higher, with reports of ~1.6 at 873 K in SnS₀.₉₁Se₀.₀₉ crystals. acs.orgnih.gov These high ZT values demonstrate the considerable potential of SnS as a high-performance, eco-friendly thermoelectric material, especially for waste heat recovery at medium to high temperatures. researchgate.netresearchgate.net
Table 1: Reported Thermoelectric Figure of Merit (ZT) for this compound
| Material Composition | Form | Max ZT | Temperature (K) | Citation |
| Pure SnS | Polycrystalline | 0.16 | 823 | acs.orgnih.gov |
| Na₀.₀₂Sn₀.₉₈S | Single Crystal | ~1.1 | 870 | acs.orgscispace.com |
| SnS₀.₉₁Se₀.₀₉ | Single Crystal | ~1.6 | 873 | acs.orgnih.gov |
| Ag-doped (0.5%) | Polycrystalline | 0.6 | 873 | acs.orgnih.gov |
| Sn₀.₉₉Ag₀.₀₅S | Polycrystalline | 1.1 | 877 | acs.orgnih.gov |
| Na-doped | Polycrystalline | 0.65 | 850 | acs.orgnih.gov |
A key strategy for improving the ZT of SnS is to optimize its carrier (hole) concentration, thereby enhancing its electrical conductivity (σ). rsc.org Pure SnS has a low intrinsic carrier concentration, leading to poor electrical performance. spast.orgaip.org Doping with elements like sodium (Na) and silver (Ag) has been shown to effectively increase the hole concentration. acs.org Na doping, for example, can activate multiple valence bands, contributing to an enhanced Seebeck coefficient and power factor, leading to a ZT of ~1.1 in single crystals. acs.orgresearchgate.netscispace.com Similarly, Ag doping has been used to increase carrier concentration and optimize thermoelectric performance, achieving a ZT of 0.6 in polycrystalline samples and up to 1.1 when combined with vacancy engineering. acs.orgnih.gov
Alloying with isoelectronic elements, such as selenium (Se) on the sulfur site, is another powerful approach. Se alloying can modify the band structure, promoting the interplay between different electronic bands, which has resulted in a remarkable ZT of ~1.6 in SnS₀.₉₁Se₀.₀₉ crystals. acs.orgaip.org This method enhances the power factor while simultaneously reducing lattice thermal conductivity through alloy scattering. While bismuth (Bi) is a known dopant for other thermoelectrics, its application in SnS is less commonly reported in the context of achieving top-tier ZT values compared to Na, Ag, and Se.
Reducing the thermal conductivity (κ) is another critical path to a higher ZT. Nanostructuring is a widely used technique to achieve this by introducing a high density of interfaces that effectively scatter phonons, the primary heat carriers in a solid. nih.gov In SnS, nanostructuring has been implemented through methods like mechanical alloying and synthesizing materials with rod-shaped nanocrystals. nih.govresearchgate.net This approach successfully reduces thermal conductivity compared to single-crystal counterparts. researchgate.net
Thin film thermoelectrics are gaining interest for applications in micro-generation and portable devices. acs.orgnih.gov SnS thin films can be prepared by various methods, including aerosol-assisted chemical vapor deposition (AACVD) and low-pressure chemical vapor deposition (LPCVD). acs.orgnih.gov These films offer routes to enhance thermoelectric performance through controlled microstructure and orientation. acs.org For instance, AACVD-prepared SnS thin films have demonstrated a relatively low thermal conductivity of ~0.41 W·m⁻¹·K⁻¹ at 550 K. acs.orgnih.govfigshare.com While the ZT values for thin films are currently modest (e.g., ~0.026 at 550 K), the potential for improvement through process optimization makes it a promising area of research. acs.orgfigshare.com
The orthorhombic crystal structure of SnS is composed of strongly bonded puckered layers stacked along the c-axis by weaker forces. rsc.orgacs.org This layered structure leads to significant anisotropy in its physical properties, including thermal and electrical transport. rsc.orgacs.orgaps.org The lattice thermal conductivity is lowest along the axis perpendicular to the layers (the a-axis) and higher within the layers (the b- and c-axes). acs.orgaps.org
This anisotropy is highly beneficial for thermoelectric applications. A low cross-plane thermal conductivity helps to maintain a large temperature gradient, a key component for thermoelectric generation, while high in-plane electrical conductivity ensures efficient charge transport. acs.orgaps.org First-principles calculations show that the lattice thermal conductivity κₗₐₜₜ of SnS at 300 K is significantly different along the three primary axes. acs.org This inherent property is a direct consequence of the anisotropic crystal structure and is a key reason for SnS's naturally low thermal conductivity. acs.orgnih.govcardiff.ac.uk
Table 2: Anisotropic Lattice Thermal Conductivity (κlatt) of SnS at 300 K
| Crystallographic Axis | κlatt (W m⁻¹ K⁻¹) | Citation |
| a-axis | 0.7568 | acs.org |
| b-axis | 1.8063 | acs.org |
| c-axis | 1.5776 | acs.org |
Nanostructuring and Thin Film Approaches for Thermoelectric Performance Enhancement
Optoelectronic Devices
This compound is a highly promising material for optoelectronic devices, particularly solar cells and photodetectors. mdpi.comresearchgate.nettandfonline.com This is due to a combination of favorable properties. Its constituent elements, tin and sulfur, are earth-abundant, low-cost, and environmentally benign. mdpi.comresearchgate.net
For photovoltaic applications, SnS has a nearly ideal direct bandgap of approximately 1.3 eV for its bulk orthorhombic form, which is well-suited for absorbing a significant portion of the solar spectrum. mdpi.comresearchgate.net It also possesses a very high optical absorption coefficient (>10⁴ cm⁻¹), meaning that only a very thin layer of the material is required to absorb most incident sunlight. mdpi.com These characteristics give SnS a theoretical power conversion efficiency of over 30%. mdpi.com While practical device efficiencies are currently lower, SnS is considered a strong candidate to replace conventional thin-film absorber materials like Cadmium Telluride (CdTe) and Copper Indium Gallium Selenide (B1212193) (CIGS). mdpi.com It has been incorporated into various heterostructure solar cells, typically as the p-type absorber layer. mdpi.comresearchgate.net
In addition to solar cells, SnS is used in other optoelectronic applications such as photodetectors, optical sensors, and light emitters, often leveraging its two-dimensional, layered nature in the form of exfoliated nanosheets. ossila.comheegermaterials.comchalcogen.ro
Table 3: Properties of this compound for Optoelectronic Applications
| Property | Value/Description | Citation |
| Bandgap (Orthorhombic) | ~1.3 eV (direct) | mdpi.comresearchgate.net |
| Absorption Coefficient | > 10⁴ cm⁻¹ | mdpi.com |
| Conductivity Type | p-type | researchgate.netchalcogen.ro |
| Carrier Density (tunable) | 10¹⁵ to 10¹⁸ cm⁻³ | mdpi.com |
Photodetectors
Energy Storage Systems
This compound is considered a highly promising anode material for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). rsc.org This interest stems from its high theoretical capacity, which significantly exceeds that of traditional graphite (B72142) anodes. iphy.ac.cn However, the practical application of SnS in energy storage is challenged by issues such as large volume expansion during the alloying/de-alloying process and its inherently low electrical conductivity, which can lead to rapid capacity degradation. iphy.ac.cnnih.gov
As an anode material for LIBs, SnS operates through a combination of conversion and alloying mechanisms, which contributes to its high theoretical specific capacity of around 782-1022 mAh g⁻¹. rsc.orgiphy.ac.cn The large layer spacing in its crystal structure can facilitate the insertion and de-insertion of lithium ions. iphy.ac.cn However, the significant volume changes during lithiation and delithiation can cause pulverization of the electrode material and loss of electrical contact, leading to poor cycle stability. iphy.ac.cn
To address these challenges, research has focused on strategies like nanostructuring and creating composites with carbonaceous materials. iphy.ac.cn For example, SnS@C nanoparticles anchored on graphene oxide have demonstrated excellent rate performance and cycling stability. iphy.ac.cn This composite delivered a capacity of 839 mAh g⁻¹ at a current density of 1.0 A g⁻¹ after 450 cycles and maintained 434 mAh g⁻¹ at a high rate of 5.0 A g⁻¹. iphy.ac.cn
Performance of SnS-Based Anodes in Lithium-Ion Batteries
| Anode Material | Reversible Capacity (mAh g⁻¹) | Current Density | Cycle Life | Reference |
|---|---|---|---|---|
| SnS@C/G Composite | 839 | 1.0 A g⁻¹ | 450 cycles | iphy.ac.cn |
| SnS@C/G Composite | 434 | 5.0 A g⁻¹ | - | iphy.ac.cn |
| 3D SnS@C Nano-networks | 780 | 100 mA g⁻¹ | 100 cycles | rsc.org |
| 3D SnS@C Nano-networks | 610 | 2 A g⁻¹ | 1000 cycles | rsc.org |
| SnO₂/SnS@Void@C | 415 | 5 A g⁻¹ | 500 cycles | acs.org |
The abundance and low cost of sodium have made SIBs an attractive alternative to LIBs, and SnS is a promising anode material for these systems as well. rsc.orgnih.gov Similar to its behavior in LIBs, SnS anodes in SIBs suffer from large volume expansion and poor conductivity. nih.govjst.vn The larger ionic radius of Na⁺ compared to Li⁺ can further exacerbate these issues. nih.gov
Despite the challenges, research has demonstrated the potential of SnS-based anodes for SIBs. A paper-type nanohybrid anode composed of SnS nanoparticles and acid-treated multiwalled carbon nanotubes showed a high reversible capacity of approximately 1200 mAh g⁻¹ and good cycling performance over 250 cycles. researchgate.net Composites of SnS with various carbon materials have been shown to improve electrochemical performance. mdpi.comrsc.org For example, three-dimensional SnS decorated carbon nano-networks delivered an initial charge capacity of 333 mAh g⁻¹ and retained a reversible capacity of 186 mAh g⁻¹ at 100 mA g⁻¹ after 100 cycles. rsc.org Heterostructures, such as MoS₂/SnS@C hollow nanotubes, have also been developed, showing a discharge capacity of about 325 mAh g⁻¹ at a high current density of 15 A g⁻¹ and maintaining 292 mAh g⁻¹ after 2000 cycles at 5 A g⁻¹. jst.vn
Performance of SnS-Based Anodes in Sodium-Ion Batteries
| Anode Material | Reversible Capacity (mAh g⁻¹) | Current Density | Cycle Life | Reference |
|---|---|---|---|---|
| 3D SnS@C Nano-networks | 186 | 100 mA g⁻¹ | 100 cycles | rsc.org |
| SnS/G + Hard Carbon | ~600 (initial) | - | - | mdpi.comrsc.org |
| MoS₂/SnS@C Nanotubes | 292 | 5 A g⁻¹ | 2000 cycles | jst.vn |
| SnS/Cu₂SnS₃/RGO | 395 | 5 A g⁻¹ | 500 cycles | rsc.org |
Various forms of carbon have been utilized, including amorphous carbon coatings, carbon nanotubes (CNTs), and graphene. rsc.orgscilit.comiphy.ac.cn For instance, SnS@C nanoparticles anchored on graphene oxide (SnS@C/G) for LIBs leverage the high conductivity of graphene and the buffering effect of the N-doped carbon coating to achieve superior stability and rate capability. iphy.ac.cn Similarly, three-dimensional SnS-decorated carbon nano-networks have demonstrated excellent long-term cycling performance in LIBs, maintaining a capacity of 610 mAh g⁻¹ at 2 A g⁻¹ after 1000 cycles. rsc.org For SIBs, composites like SnS/reduce graphene oxide/hard carbon have been investigated to improve cycling performance. mdpi.comrsc.org The synergistic effect between the conductive carbon network and the active SnS nanoparticles is crucial for the enhanced electrochemical performance observed in these composite materials. rsc.org
Anode Materials for Sodium-Ion Batteries
Gas Sensing Applications
This compound is an effective material for gas detection, particularly at low operating temperatures, which is advantageous for developing portable and low-power gas sensors. nih.gov Its gas sensing properties are highly dependent on surface characteristics, such as defects. nih.gov Research has explored the use of SnS and its composites for detecting a variety of gases, including nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), hydrogen sulfide (H₂S), and various volatile organic compounds (VOCs). acs.orgscilit.comnih.gov
SnS-based sensors have demonstrated high sensitivity and selectivity. For instance, a sensor using SnOₓ/SnS heterostructures, formed by oxidizing SnS nanosheets, showed a high response of 171% towards 1 ppb of NO₂ at room temperature, with a theoretical detection limit as low as 5 parts-per-trillion (ppt). scilit.com This sensor also exhibited excellent selectivity for NO₂ over other gases like NO, H₂, SO₂, CO, and NH₃. scilit.com The performance of SnS sensors can be enhanced by creating heterostructures with other materials, such as SnO₂, or by controlling surface defects like sulfur vacancies. rsc.orgscilit.com Flexible sensors based on n-type SnS have been fabricated and shown to operate stably under bending conditions and UV illumination at room temperature. nih.gov Furthermore, Pt-decorated SnS monolayers have shown a theoretical sensitivity improvement of several orders of magnitude for detecting VOCs like ethylene (B1197577).
Performance of SnS-Based Gas Sensors
| Sensing Material | Target Gas | Detection Limit | Operating Temperature | Key Finding | Reference |
|---|---|---|---|---|---|
| SnOₓ/SnS Heterostructure | NO₂ | 5 ppt (B1677978) (theoretical) | Room Temperature | High response (171% to 1 ppb) and selectivity. | scilit.com |
| SnO₂/SnS₂ Nanotubes | NH₃ | - (Response of 2.48 to 100 ppm) | Room Temperature | Enhanced sensitivity and fast response. | rsc.org |
| Bi₂S₃/SnS₂ Heterostructure | H₂S | < 500 ppb | Room Temperature (Dark) | High selectivity to H₂S in the dark. | |
| SnS₂ Nano-lotus | Ethanol (B145695) (VOC) | 7.9 ppb (theoretical) | 90 °C | High sensitivity (93.5% to 25 ppm) and selectivity. | jbnu.ac.kr |
| Pt-decorated SnS Monolayer | Ethylene (VOC) | - | Room Temperature (Theoretical) | Dramatically enhanced sensitivity (241,921.7%). |
Ethanol Gas Sensing Properties of SnS Nanostructures
This compound (SnS) nanostructures have demonstrated considerable promise for applications in ethanol gas sensing. Research into SnS nanosheets has highlighted their effectiveness in detecting ethanol vapor. Gas sensors fabricated from these nanosheets exhibited a notable response of 14.86 to 100 ppm of ethanol when operated at a relatively low temperature of 160 °C. mdpi.com Furthermore, these sensors displayed rapid response and recovery times of 23 seconds and 26 seconds, respectively. mdpi.com The selection of SnS nanoflakes for alcohol sensing is based on the established principle that 2D nanomaterials show excellent sensing capabilities for volatile organic compounds. rsc.org The performance of SnS-based sensors is competitive, with studies on related materials like SnO2-core/ZnO-shell nanostructures showing high sensitivity to ethanol at various concentrations. mdpi.com For instance, a sensor based on PbS:SnS2 (1:1) nanocomposite showed a response of 45.64%–100.3% to ethanol concentrations ranging from 60–1600 ppm at room temperature, indicating its suitability for applications such as breath alcohol testing. researchgate.net
Table 1: Ethanol Sensing Properties of SnS-based Nanostructures
| Nanostructure | Target Gas | Concentration (ppm) | Operating Temp. (°C) | Response | Response Time (s) | Recovery Time (s) |
|---|---|---|---|---|---|---|
| SnS Nanosheets | Ethanol | 100 | 160 | 14.86 | 23 | 26 |
| SnS Nanoflakes | Acetone | 10 | 100 | ~1000% | 3 | 45 |
| PbS:SnS2 (1:1) | Ethanol | 60-1600 | Room Temp. | 45.64-100.3% | - | - |
Selectivity and Sensitivity Enhancement in SnS-based Gas Sensors
Enhancing the selectivity and sensitivity of gas sensors is critical for their practical application. For SnS-based sensors, several strategies have proven effective. One primary method is the formation of heterojunctions. These structures, created by combining two different semiconducting materials, can amplify the modulation effect of carrier density, thereby improving selectivity. rsc.org For example, a core-shell heterostructure of stannous sulfide (SnS) and zeolitic imidazolate framework-8 (ZIF-8) was developed as a room-temperature methanol (B129727) sensor, where the heterojunction amplified the conductivity variation upon gas exposure. rsc.org
Similarly, heterostructures involving SnS2, such as SnO2/SnS2 and SnS2/In2S3, have shown enhanced sensing properties. mdpi.comrsc.org Flexible gas sensors using composite SnO2/SnS2 nanotubes demonstrated excellent sensitivity to ammonia (NH3) at room temperature, with a response almost double that of pure SnO2 nanotubes. rsc.org This enhancement is attributed to the hollow structures and the synergistic effect between SnO2 and SnS2. rsc.org The SnS2/In2S3 heterostructure benefits from a larger surface area and increased reactive sites, which facilitates the adsorption and redox reactions of target gases. mdpi.com
Another key strategy is defect engineering, specifically creating sulfur (S) vacancies on the surface of SnS2 flakes through methods like plasma treatment. acs.org These vacancies act as dominant sites for gas detection, transitioning the adsorption mechanism from physisorption to the stronger chemisorption, which significantly improves the sensor's response. acs.org For instance, nitrogen plasma-treated SnS2 nanoflakes showed a greatly improved sensing response of approximately 264% towards 100 ppm of NO2 at 120°C. acs.org The combination of these material design strategies offers a path toward highly selective and sensitive gas sensors for real-world applications. acs.org
Photocatalysis for Environmental Remediation
SnS and SnS2 as Visible-Light-Driven Photocatalysts
Both this compound (SnS) and Tin(IV) sulfide (SnS2) have emerged as promising materials for photocatalysis, driven by their ability to absorb light in the visible spectrum. researchgate.netrsc.orgrsc.orgfrontiersin.orgingentaconnect.com SnS2, a member of the transition metal dichalcogenides family, possesses a layered structure and a band gap of approximately 2.20 eV, making it well-suited for activation by visible light. rsc.orgrsc.org Its high specific surface area further enhances its photocatalytic potential. rsc.org Similarly, SnS, with its orthorhombic crystal phase, has garnered attention as a potential visible-light-driven photocatalyst due to its excellent optical absorption properties. researchgate.net The development of heterostructures, such as SnS2/SnS composites and SnS2/TiO2, further leverages the visible-light activity of these materials to create more efficient photocatalytic systems. ingentaconnect.commdpi.com These materials are being actively explored for a variety of photocatalytic applications, including the degradation of environmental pollutants and water splitting. rsc.org
Degradation of Organic Dyes (e.g., Methylene (B1212753) Blue, Brilliant Green, Crystal Violet, Methyl Red)
SnS and SnS2 nanoparticles have proven to be effective photocatalysts for the degradation of various hazardous organic dyes under visible light irradiation. researchgate.net Studies have demonstrated the successful degradation of dyes such as Methylene Blue (MB), Brilliant Green (BG), Crystal Violet (CV), and Methyl Red (MR). researchgate.netresearchgate.net
In one study, different preparations of SnS nanoparticles (labeled SnS-1, SnS-2, and SnS-3) were tested. For MB, degradation efficiencies of 79%, 97%, and 93% were achieved by SnS-1, SnS-2, and SnS-3, respectively, after 180 minutes. researchgate.net The same nanoparticles degraded CV with efficiencies of 66%, 90%, and 75%. researchgate.net For BG, the degradation efficiencies were 76%, 81%, and 70%. researchgate.net Another investigation using hydrothermally synthesized SnS2 nanostructures reported a 99.6% degradation of Methyl Violet (M.V) in just 25 minutes. frontiersin.org Doping SnS nanoparticles with cobalt was also shown to enhance photocatalytic activity, achieving 95.5% degradation of CV under natural sunlight. doi.org These results underscore the potential of tin sulfide-based photocatalysts for treating wastewater from industries like textiles. researchgate.netfrontiersin.org
Table 2: Photocatalytic Degradation Efficiency of SnS/SnS2 for Various Organic Dyes
| Photocatalyst | Organic Dye | Irradiation Time (min) | Degradation Efficiency (%) |
|---|---|---|---|
| SnS-2 | Methylene Blue | 180 | 97 |
| SnS-3 | Methylene Blue | 180 | 93 |
| SnS-1 | Methylene Blue | 180 | 79 |
| SnS2 NSs | Methyl Violet | 25 | 99.6 |
| SnS-2 | Crystal Violet | 180 | 90 |
| SnS-3 | Crystal Violet | 180 | 75 |
| SnS-1 | Crystal Violet | 180 | 66 |
| SnS-2 | Brilliant Green | 180 | 81 |
| SnS-1 | Brilliant Green | 180 | 76 |
| SnS-3 | Brilliant Green | 180 | 70 |
| 7% Co-doped SnS | Crystal Violet | - | 95.5 |
| SnS2 NSs | Rhodamine B | 25 | 94 |
Photoinduced Carrier Separation and Light Absorption Enhancement Mechanisms
A primary challenge in photocatalysis is the high recombination rate of photogenerated electron-hole pairs, which reduces efficiency. rsc.org Several mechanisms have been developed to enhance photoinduced carrier separation and light absorption in tin sulfide-based materials.
One of the most effective strategies is the formation of heterostructures. Combining SnS or SnS2 with other materials creates an interface that facilitates the separation and transfer of charges. For example, graphene-stacked SnS2 nanocomposites exhibit a synergetic electrical and chemical coupling that leads to effective carrier separation and charge transport, boosting photocatalytic activity. nih.govacs.org Similarly, forming Z-scheme heterojunctions, such as in SnS/Zn2SnO4 or SnS2/SnO2 composites, promotes an efficient charge transfer pathway that separates the photogenerated electrons and holes, making them more available for redox reactions. rsc.orgrsc.orgekb.eg The built-in electric field at the heterostructure interface is key to this process. rsc.org
Defect engineering is another crucial mechanism. Creating sulfur vacancies (Vs) in SnS2, for instance, can introduce charge storage characteristics. rsc.org These vacancies can trap electrons, which greatly improves the separation efficiency and prolongs the lifetime of the charge carriers. rsc.org Furthermore, enriching a heterostructure interface, like TiO2–SnS/SnS2, with oxygen vacancies can enhance visible light absorption by creating a mid-energy level, effectively narrowing the bandgap of the wide-bandgap material. rsc.org These engineered defects and interfaces are critical for improving light harvesting and ensuring the efficient utilization of photogenerated carriers. rsc.orgfrontiersin.org
Active Free Radical Capture Experiments for Photocatalytic Mechanism Elucidation
To understand the underlying mechanism of photocatalytic degradation, active free radical capture experiments are widely employed. rsc.orgresearchgate.netresearchgate.net These experiments use specific chemical scavengers to capture the reactive species generated during the photocatalytic process, thereby identifying the primary contributors to the degradation of pollutants. rsc.orgmdpi.com
Common scavengers include isopropanol (B130326) (IPA) to capture hydroxyl radicals (•OH), triethanolamine (B1662121) (TEOA) or ethylenediaminetetraacetic acid disodium (B8443419) (EDTA-2Na) to capture holes (h+), and benzoquinone (BQ) to capture superoxide (B77818) radicals (•O2−). rsc.orgmdpi.com By observing the change in the degradation efficiency after adding a specific scavenger, the role of each active species can be determined. mdpi.com
For instance, in the degradation of methylene blue by a SnS/Zn2SnO4 photocatalyst, the introduction of EDTA-2Na caused a significant decrease in the degradation rate, indicating that holes (h+) are a major active species. rsc.org Similarly, studies on SnS nanoparticles for the degradation of rhodamine B and phenol (B47542) have shown that electrons (e−), hydroxyl radicals (•OH), and holes (h+) all play significant roles in the process. researchgate.net These trapping experiments are essential for proposing a plausible photocatalytic mechanism and understanding why certain modifications, like forming heterojunctions, lead to enhanced photocatalytic ability. rsc.orgresearchgate.netsemanticscholar.org
Field Emission Applications
This compound has emerged as a strong candidate for field emission applications due to its notable characteristics, including a low turn-on field, high emission current density, and excellent current stability. cardiff.ac.uk As a p-type semiconductor with a layered orthorhombic crystal structure, its properties make it suitable for use in vacuum nano/microelectronic devices and flat-panel displays. cardiff.ac.ukrsc.org
Systematic investigations into the field emission properties of SnS have often utilized nanoflake morphologies. cardiff.ac.ukrsc.org These nanoflakes are typically synthesized via methods like a hot injection technique and then deposited as a thin film. cardiff.ac.ukrsc.org Structural analyses confirm the orthorhombic phase of SnS in these nanoflakes. cardiff.ac.ukrsc.org The flake-like morphology is considered advantageous for field emission applications. cardiff.ac.ukrsc.org
SnS nanoflake emitters exhibit impressive field emission performance, characterized by a low turn-on field and the ability to generate a high current density. The turn-on field is the electric field required to produce a specific current density, typically 1 or 10 µA/cm².
Studies have reported a low turn-on field of approximately 6.2 V/μm to achieve a current density of 10 μA/cm². cardiff.ac.ukrsc.org At an applied field of around 8.0 V/μm, a high emission current density of about 104 μA/cm² has been achieved. cardiff.ac.ukrsc.org This low turn-on field is attributed to factors such as the high aspect ratio of the nanoflakes, a smaller areal density, and negligible screening effects. cardiff.ac.uk For comparison, SnS₂ nanosheets show a turn-on field of approximately 4.6 V/μm for a current density of 1 µA/cm². researchgate.netaip.org When SnS₂ is combined with reduced graphene oxide (rGO) to form a nanocomposite, the turn-on field can be significantly lowered to 2.65 V/μm. aip.org
For practical applications, the stability of the emission current is a critical parameter. SnS nanoflakes have demonstrated superior current stability, with tests showing a stable emission current of ~1 μA for over 2.5 hours. cardiff.ac.ukrsc.org
The field enhancement factor (β) is a measure of how much the local electric field at the emitter tip is enhanced compared to the average applied field. A high β value is desirable for efficient field emission. SnS nanoflakes have shown a high field enhancement factor of 1735. cardiff.ac.ukrsc.org This high value, combined with the material's low work function, contributes significantly to the improved field emission characteristics. cardiff.ac.uk In SnS₂/rGO composites, the field enhancement factor was calculated to be around 3700, compared to approximately 3200 for pristine SnS₂. aip.org
| Material | Turn-On Field (V/μm) | Current Density Condition (µA/cm²) | Max. Emission Current Density (µA/cm²) | Field Enhancement Factor (β) | Current Stability | Source(s) |
| SnS Nanoflakes | ~6.2 | 10 | ~104 | 1735 | Stable at ~1µA for >2.5 hrs | cardiff.ac.uk, rsc.org |
| SnS₂ Nanosheets | ~4.6 | 1 | ~700 (at 8.53 V/μm) | N/A | Stable at ~1µA for 4 hrs | researchgate.net, researchgate.net |
| SnS₂/rGO Composite | 2.65 | 1 | 332 | ~3700 | Good emission stability | aip.org |
The excellent field emission properties of this compound are fundamentally linked to its work function (ϕ), which is the minimum energy required to remove an electron from the surface of the material. A lower work function facilitates easier electron emission under an applied electric field.
Q & A
Q. How can researchers optimize the synthesis of Tin(II) sulfide (SnS) to ensure phase purity and stoichiometric control?
Methodological Answer: Synthesis optimization requires precise control of parameters such as temperature (e.g., 300–500°C for solid-state reactions), precursor ratios (Sn:S molar ratios), and reaction duration. For hydrothermal methods, pH and solvent composition significantly influence crystallinity. Characterize intermediates using thermogravimetric analysis (TGA) to monitor phase transitions and X-ray diffraction (XRD) to confirm SnS formation (avoiding SnS₂ or Sn₂S₃ impurities) . Reproducibility hinges on documenting reaction conditions in detail, as per guidelines for experimental rigor .
Q. What characterization techniques are critical for confirming the structural and electronic properties of SnS?
Methodological Answer:
- XRD : Identifies crystal structure (orthorhombic vs. cubic phases) and quantifies phase purity.
- Raman Spectroscopy : Distinguishes SnS from other tin sulfides via phonon modes (e.g., ~95 cm⁻¹ and ~160 cm⁻¹ peaks).
- SEM/TEM : Evaluates morphology (e.g., layered vs. particulate structures) and grain boundaries.
- UV-Vis-NIR Spectroscopy : Measures optical bandgap (~1.1–1.5 eV), with Tauc plots to address indirect transitions. Cross-validate data with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Sn²⁺ vs. Sn⁴⁺) .
Advanced Research Questions
Q. How can discrepancies in reported bandgap values of SnS be systematically addressed?
Methodological Answer: Bandgap variations (e.g., 1.1 eV vs. 1.5 eV) often arise from differences in synthesis routes (e.g., solvothermal vs. chemical vapor deposition) or defect density. To resolve contradictions:
- Compare samples synthesized under identical conditions but characterized using varied techniques (e.g., ellipsometry vs. diffuse reflectance).
- Quantify sulfur vacancies via energy-dispersive X-ray spectroscopy (EDS) and correlate with photoluminescence quenching .
- Apply density functional theory (DFT) to model defect-induced band structure changes .
Q. What computational approaches are most effective for modeling SnS’s electronic structure and defect thermodynamics?
Methodological Answer: Hybrid DFT (e.g., HSE06 functional) accurately predicts bandgaps and defect formation energies. For defect analysis:
- Use VASP or Quantum ESPRESSO to simulate sulfur vacancies (V_S) and tin interstitials (Sn_i).
- Compare charge transition levels with experimental deep-level transient spectroscopy (DLTS) data.
- Validate models against experimental XRD and Hall effect measurements to reconcile computational and empirical carrier mobility values .
Q. How does doping with transition metals (e.g., Cu, Fe) influence SnS’s thermoelectric performance?
Methodological Answer:
- Experimental Design : Dope SnS via ball milling or co-precipitation, varying dopant concentrations (1–5 at%).
- Characterization : Measure Seebeck coefficient and electrical conductivity using ZEM-3 systems. Correlate with XRD to assess lattice strain and dopant incorporation.
- Data Analysis : Apply the Wiedemann-Franz law to separate electronic and lattice thermal conductivity. Address contradictory results (e.g., enhanced vs. reduced performance) by controlling defect density and carrier scattering mechanisms .
Q. What strategies mitigate challenges in SnS thin-film deposition for photovoltaic applications?
Methodological Answer:
- Sputtering/PVD : Optimize substrate temperature (200–400°C) and argon pressure to minimize pinholes.
- Chemical Bath Deposition : Adjust thiourea concentration and deposition time to control film thickness.
- Post-Deposition Annealing : Use sulfur vapor annealing to reduce sulfur loss and improve crystallinity. Characterize films with atomic force microscopy (AFM) for roughness analysis and Kelvin probe force microscopy (KPFM) for work function mapping .
Q. How can researchers validate the catalytic activity of SnS in hydrogen evolution reactions (HER) while addressing conflicting mechanistic proposals?
Methodological Answer:
- Electrochemical Testing : Use linear sweep voltammetry (LSV) and electrochemical impedance spectroscopy (EIS) under controlled pH (acidic/alkaline).
- In Situ Characterization : Employ Raman spectroscopy during HER to detect surface intermediates (e.g., Sn-S-Hads).
- Theoretical Modeling : Combine DFT with microkinetic modeling to identify rate-limiting steps (e.g., Volmer vs. Heyrovsky pathways). Address contradictions by comparing turnover frequencies (TOF) across defect-engineered samples .
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